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  • Product: 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine
  • CAS: 57450-62-1

Core Science & Biosynthesis

Foundational

UV-Vis absorption and emission spectra of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine

Photophysical Profiling of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine: A Technical Guide to UV-Vis Absorption and Emission Spectroscopy Executive Summary & Structural Causality 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porph...

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Author: BenchChem Technical Support Team. Date: March 2026

Photophysical Profiling of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine: A Technical Guide to UV-Vis Absorption and Emission Spectroscopy

Executive Summary & Structural Causality

5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBP-Porphine) is a highly versatile, meso-substituted free-base tetrapyrrolic macrocycle. In drug development and materials science, TBP-Porphine and its metallated derivatives (such as MnTBPP) are heavily utilized as photosensitizers and robust catalysts for olefin epoxidation[1][2].

From a structural standpoint, the addition of the four para-butoxy groups to the meso-phenyl rings serves two critical functions that directly dictate its spectroscopic behavior:

  • Steric Spacing & Solvation: The flexible, non-polar butyl chains prevent extensive intermolecular π−π stacking. This suppresses the formation of H- and J-aggregates in solution, ensuring sharp, well-defined monomeric absorption peaks and preventing aggregation-caused quenching (ACQ) of fluorescence[3].

  • Electronic Modulation (+M Effect): The ether oxygen atoms donate electron density into the porphyrin’s conjugated π -system via the mesomeric effect. This electron-donating nature slightly destabilizes the Highest Occupied Molecular Orbital (HOMO), leading to a bathochromic (red) shift in the absorption spectra compared to unsubstituted tetraphenylporphyrin (TPP)[3].

Electronic Transitions: The Gouterman Four-Orbital Model

To understand the UV-Vis and emission spectra of TBP-Porphine, we must apply Gouterman's Four-Orbital Model. The spectra are dominated by π→π∗ transitions between the two nearly degenerate HOMOs and the two degenerate LUMOs.

  • The Soret Band (B-Band): Arising from the strongly allowed S0​→S2​ transition, this band dominates the blue region of the spectrum (~420–435 nm). The transition dipole moments reinforce each other, resulting in a massive molar extinction coefficient ( ϵ>105M−1cm−1 )[4].

  • The Q-Bands: Arising from the quasi-forbidden S0​→S1​ transition. Because TBP-Porphine is a free-base porphyrin with two inner protons, its symmetry is reduced from D4h​ (seen in metalloporphyrins) to D2h​ . This symmetry reduction splits the Q-band into four distinct peaks in the visible region (~515 to 665 nm) representing different vibronic overtones[4].

  • Fluorescence Emission: Upon excitation into the Soret band, the molecule undergoes rapid, non-radiative internal conversion from S2​ to S1​ . Emission exclusively occurs from the lowest vibrational level of S1​ to S0​ (Kasha's Rule), yielding characteristic dual-peak red fluorescence.

G S0 S0 (Ground State) S1 S1 (1st Excited Singlet) S0->S1 Q Band Absorption (515-665 nm) S2 S2 (2nd Excited Singlet) S0->S2 Soret Band Absorption (~431 nm) S1->S0 Fluorescence Emission (~650-720 nm) T1 T1 (Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (Fast, Non-radiative) T1->S0 Phosphorescence / ROS

Caption: Electronic transition pathways of TBP-Porphine illustrating absorption and emission.

Quantitative Spectral Data Summary

The following table summarizes the photophysical properties of TBP-Porphine in standard non-polar/halogenated solvents (e.g., Dichloromethane).

Spectral FeatureWavelength ( λmax​ )Molar Extinction ( ϵ/M−1cm−1 )Mechanistic Assignment
Soret Band (B-Band) 431 nm~112,000 S0​→S2​ (Strongly allowed π→π∗ )[4]
Secondary Soret / Aggregate 454 nm~115,000Often indicates partial protonation or J-aggregation[4]
Q-Band IV 548 nm~14,500 S0​→S1​ (Vibronic overtone)[4]
Q-Band III 593 nm~30,600 S0​→S1​ (Vibronic overtone)[4]
Q-Band I & II ~640 - 665 nm~82,900 S0​→S1​ (0-0 and 0-1 transitions)[4]
Emission Peak 1 ~650 - 660 nmN/A S1​→S0​ (0-0 transition)
Emission Peak 2 ~710 - 720 nmN/A S1​→S0​ (0-1 transition)

Expert Note on Data Integrity: Literature occasionally reports a split Soret band (e.g., 431 nm and 454 nm) for alkoxy-porphyrins in halogenated solvents[4]. As an application scientist, I must highlight that a strong 454 nm peak in DCM is a classic artifact of trace hydrochloric acid in the solvent, which protonates the inner imine nitrogens to form a D4h​ dication. Self-validation requires ensuring only a single, sharp Soret peak exists around 425-431 nm.

Self-Validating Experimental Protocols

To guarantee reproducibility and prevent the artifacts mentioned above, follow this rigorously structured protocol for spectroscopic characterization.

Protocol A: Sample Preparation & Matrix Control
  • Solvent Purification: Use exclusively spectroscopic-grade Dichloromethane (DCM) stabilized with amylene. Causality: DCM stabilized with methanol can cause solvatochromic shifts, while unstabilized DCM degrades over time to produce trace HCl, which will instantly protonate the free-base TBP-Porphine and ruin the spectrum.

  • Stock Solution: Dissolve 1.0 mg of TBP-Porphine in 10 mL of DCM to create a concentrated stock. Sonicate for 60 seconds to ensure complete dissolution.

  • Working Dilution: Dilute the stock solution until the solution appears faintly pink. Causality: Porphyrins have immense extinction coefficients. For accurate UV-Vis, the maximum absorbance at the Soret band must be kept between 0.1 and 0.8 OD to remain within the linear dynamic range of the detector (Beer-Lambert Law compliance).

Protocol B: Steady-State UV-Vis Absorption
  • Baseline Correction: Fill two matched 1-cm pathlength quartz cuvettes with pure DCM. Run a baseline correction from 350 nm to 800 nm.

  • Measurement: Replace the sample cuvette with the TBP-Porphine working dilution. Scan at a medium speed (e.g., 600 nm/min) with a 1 nm slit width.

  • Self-Validation Check: Inspect the Q-bands. You must see exactly four distinct Q-bands. If you only see two Q-bands, your sample has either been metallated by trace metals in dirty glassware or protonated by acidic solvent. Discard and remake.

Protocol C: Fluorescence Emission Spectroscopy
  • Concentration Adjustment: Dilute the working sample further until the Soret band absorbance is < 0.05 OD . Causality: High concentrations lead to the "Inner Filter Effect," where the sample re-absorbs its own emitted photons, artificially depressing the quantum yield and distorting the blue-edge of the emission spectrum.

  • Excitation Setting: Set the excitation monochromator to the exact λmax​ of the Soret band determined in Protocol B (e.g., 431 nm).

  • Emission Scan: Scan the emission from 550 nm to 800 nm. Use narrow slit widths (e.g., 2.5 nm / 2.5 nm) to resolve the dual-peak structure of the porphyrin emission.

Workflow Prep 1. Sample Prep (Amylene-stabilized DCM) Blank 2. Baseline Correction (Solvent Blank) Prep->Blank UVVis 3. UV-Vis Scan (OD 0.1 - 0.8) Blank->UVVis Fluor 4. Emission Scan (OD < 0.05, Exc @ Soret) UVVis->Fluor Validate 5. Data Validation (Verify 4 Q-Bands) Fluor->Validate

Caption: Step-by-step self-validating workflow for porphyrin spectroscopic analysis.

References

  • [4] Synthesis and Spectroscopic Characterization of Metallocorroles and Porphyrins and their Applications (Homi Bhabha National Institute). Verified spectral properties and synthesis parameters of 5,10,15,20-Tetrakis(4-butoxyphenyl)porphyrin. URL:[Link]

  • [5] Large-Scale Green Synthesis of Porphyrins (ACS Omega). Details the green synthesis and structural validation of TBP-Porphine. URL: [Link]

  • [3] Functionalized heterocycle-appended porphyrins: catalysis matters (RSC Advances). Discusses the causality of the electron-donating alkoxy groups and their effect on porphyrin solubility and electronics. URL: [Link]

  • [1] Porphyrins and Phthalocyanines on Solid-State Mesoporous Matrices as Catalysts in Oxidation Reactions (MDPI). Investigates the encapsulation of MnTBPP for advanced catalytic applications. URL:[Link]

  • [2] Metalloporphyrins: Ideal catalysts for olefin epoxidations (ResearchGate). Reviews the heterogenization of TBP-Porphine derivatives within nanocages for asymmetric oxidations. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Photophysical Properties of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine in Organic Solvents

This technical guide provides a comprehensive overview of the photophysical properties of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBP), a synthetic porphyrin with significant potential in drug development, photodyn...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the photophysical properties of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBP), a synthetic porphyrin with significant potential in drug development, photodynamic therapy (PDT), and materials science. This document is intended for researchers, scientists, and professionals in these fields who seek a deeper understanding of how the solvent environment modulates the light-absorbing and emitting properties of this class of molecules.

Introduction: The Significance of Porphyrin Photophysics

Porphyrins and their derivatives are a critical class of photosensitizers due to their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, and their ability to generate reactive oxygen species upon illumination.[1][2] The efficacy of porphyrin-based applications is intrinsically linked to their photophysical properties, which include UV-Vis absorption, fluorescence emission, fluorescence quantum yield, and fluorescence lifetime. These properties are not static but are profoundly influenced by the surrounding molecular environment, particularly the choice of solvent.[3] Understanding these solvent-solute interactions is paramount for the rational design of porphyrin-based systems with optimized performance.

This guide will delve into the theoretical underpinnings of solvent effects on the photophysical behavior of TBP, provide detailed experimental protocols for the characterization of its key photophysical parameters, and present representative data to illustrate these concepts.

Theoretical Framework: Solvent-Porphyrin Interactions

The photophysical properties of a porphyrin in solution are dictated by a combination of intramolecular and intermolecular factors. The solvent plays a crucial role in the latter, influencing the energy levels of the ground and excited states of the porphyrin molecule. The primary solvent properties that modulate these interactions are polarity, polarizability, and hydrogen bonding capacity.

The Jablonski Diagram: A Visual Representation of Photophysical Processes

The fate of a porphyrin molecule after absorbing a photon can be elegantly visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S2 S₂ (Second Excited Singlet State) S0->S2 Absorption (S₀ → S₂) S1 S₁ (First Excited Singlet State) S1->S0 Fluorescence (S₁ → S₀) S1->S0 Non-radiative Decay T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing S2->S1 Internal Conversion T1->S0 Phosphorescence (T₁ → S₀) T1->S0 Non-radiative Decay Quantum_Yield_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A1 Prepare series of dilutions of TBP and Standard B1 Measure UV-Vis absorbance of each solution (Abs < 0.1) A1->B1 A2 Use spectroscopic grade solvents A2->A1 B2 Measure fluorescence emission spectra (same λex) B1->B2 C1 Integrate fluorescence spectra B2->C1 C2 Plot Integrated Fluorescence vs. Absorbance C1->C2 C3 Calculate slope for TBP and Standard C2->C3 C4 Calculate Quantum Yield using the relative formula C3->C4

Caption: Workflow for the determination of relative fluorescence quantum yield.

The fluorescence quantum yield (ΦF,TBP) is calculated using the following equation:

ΦF,TBP = ΦF,std * (mTBP / mstd) * (nTBP2 / nstd2)

Where:

  • ΦF,std is the fluorescence quantum yield of the standard.

  • mTBP and mstd are the slopes of the plots of integrated fluorescence intensity versus absorbance for TBP and the standard, respectively.

  • nTBP and nstd are the refractive indices of the solvents used for TBP and the standard, respectively.

A suitable standard for TBP would be 5,10,15,20-tetraphenylporphyrin (TPP) in a non-polar solvent like toluene, which has a known quantum yield.

Fluorescence Lifetime (τF) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range, which is typical for porphyrins.

Experimental Protocol:

TCSPC_Workflow Source Pulsed Light Source (e.g., Picosecond Laser) Sample TBP Sample Source->Sample TCSPC_module TCSPC Electronics Source->TCSPC_module Start Signal Detector Single-Photon Detector Sample->Detector Detector->TCSPC_module Stop Signal Computer Data Analysis TCSPC_module->Computer

Caption: A simplified schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.

  • Sample Preparation: Prepare a dilute solution of TBP with an absorbance of less than 0.1 at the excitation wavelength.

  • Instrumentation: Use a TCSPC system consisting of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive single-photon detector, and TCSPC electronics.

  • Data Acquisition: Excite the sample and collect the fluorescence decay profile. Also, record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

  • Data Analysis: Deconvolute the instrument response function from the measured fluorescence decay to obtain the true fluorescence decay curve. Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).

Photophysical Data of Tetrakis-Aryl Porphyrins in Organic Solvents

Table 1: UV-Vis Absorption Maxima (λmax) of THPP in Various Organic Solvents

Solvent Dielectric Constant (ε) Soret Band (nm) Q-band IV (nm) Q-band III (nm) Q-band II (nm) Q-band I (nm)
Toluene 2.38 419 515 551 591 647
Dichloromethane 8.93 420 517 553 593 649
Acetonitrile 37.5 418 514 549 589 645
Ethanol 24.5 419 517 554 592 650

| Dimethylformamide (DMF) | 36.7 | 421 | 518 | 555 | 595 | 651 |

Table 2: Fluorescence Emission Maxima (λem), Quantum Yield (ΦF), and Lifetime (τF) of THPP in Various Organic Solvents [5][6]

Solvent λem,1 (nm) λem,2 (nm) ΦF τF (ns)
Toluene 652 716 0.11 9.8
Dichloromethane 654 718 0.10 9.5
Acetonitrile 650 714 0.09 9.2
Ethanol 653 717 0.10 9.6

| Dimethylformamide (DMF) | 655 | 720 | 0.09 | 9.1 |

Note: The data presented in Tables 1 and 2 are for 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin (THPP) and are intended to be representative. Actual values for TBP may vary.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and characterizing the photophysical properties of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine in organic solvents. The interplay between the porphyrin and its solvent environment is a critical factor that governs its light-absorbing and emitting behavior. The detailed experimental protocols provided herein serve as a robust starting point for researchers to meticulously evaluate the photophysical parameters of TBP and other porphyrin derivatives.

While representative data for a similar porphyrin has been presented, there is a clear need for systematic studies to generate a comprehensive dataset of the photophysical properties of TBP in a wide array of organic solvents. Such data would be invaluable for the rational design and optimization of TBP-based systems for applications in photodynamic therapy, sensing, and molecular electronics. Future work should focus on elucidating the quantitative relationships between solvent parameters and the photophysical properties of TBP to build predictive models for its behavior in diverse chemical environments.

References

  • Rumentza, V. D., Gorshkova, A. S., & Mironov, A. F. (2013). Improved Method of 5,10,15,20-Tetrakis(4-hydroxyphenyl)- porphyrins Synthesis. Macroheterocycles, 6(1), 59-61.
  • Al-Awadi, N. A., El-Apasery, M. A., & El-Hashash, M. A. (2018). Synthesis and characterization of 5, 10, 15, 20-Tetrakis (4-Tolyl)Porphyrin and its Tin and Cobalt complexes: investigation of their photodynamic properties in degradation of Methylene blue. Molbank, 2018(3), M1009.
  • Bonnett, R., Charlesworth, P., Djelal, B. D., Foley, S., McGarvey, D. J., & Truscott, T. G. (1999). Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin (m-THPBC): a comparative study. Journal of the Chemical Society, Perkin Transactions 2, (2), 325-328.
  • Espitia-Almeida, J. G., et al. (2023). Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria. Pharmaceuticals, 16(8), 1059.
  • Gau, M. R., & Kirmaier, C. (2009). UV-Vis, Fluorescence, and EPR Studies of Porphyrins in Bilayers of Dioctadecyldimethylammonium Surfactants. The Journal of Physical Chemistry B, 113(31), 10736-10746.
  • Gilaki, M. (2011). UV–Vis and AFM Study of Tetrakis (4-sulfonatophenyl) Nano-Porphyrin Aggregation. Trends in Applied Sciences Research, 6(3), 304-308.
  • Zhang, Y., & Li, Y. (2023). Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. Molecules, 28(14), 5516.

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of Porphyrin Macrocycles Porphyrins and their derivatives are a class of intensely colored, aromatic macroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Porphyrin Macrocycles

Porphyrins and their derivatives are a class of intensely colored, aromatic macrocyclic compounds that are fundamental to a vast array of biological functions and technological innovations.[1] In nature, they form the core of essential molecules like heme in hemoglobin for oxygen transport and chlorophyll for photosynthesis. This inherent functional versatility has spurred extensive research, establishing porphyrin-based compounds as critical components in fields ranging from medicine to materials science.[1][2] Their unique photophysical and electrochemical properties make them prime candidates for applications in photodynamic therapy (PDT) for cancer treatment, catalysis, and the development of advanced sensors and organic electronics.[3][4]

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount to harnessing and refining their capabilities. The substituents on the porphyrin core dictate its solubility, aggregation behavior, electronic properties, and interaction with biological targets. This guide focuses on 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBP), a symmetrically substituted tetraphenylporphyrin derivative. The butoxy groups enhance its solubility in organic solvents and influence its solid-state packing, making it an interesting candidate for materials and biomedical applications.

This document provides a comprehensive exploration of TBP, from its chemical synthesis to its definitive structural elucidation by single-crystal X-ray diffraction (SCXRD). As a self-validating system, each step is explained not just as a procedure, but with an emphasis on the underlying scientific principles, providing a robust framework for researchers in the field.

Part 1: Synthesis and Crystallization of High-Purity TBP

The foundation of any structural analysis is the synthesis of a pure, crystalline compound. The synthesis of TBP typically follows established methods for tetraphenylporphyrin synthesis, with modifications to accommodate the specific aldehyde precursor.

Synthetic Protocol: A Modified Lindsey Condensation

The Lindsey synthesis is often preferred over the Adler-Longo method for its milder conditions and generally higher yields of the desired porphyrin. The reaction involves the acid-catalyzed condensation of pyrrole with an appropriate aldehyde, followed by oxidation to form the aromatic porphyrin ring.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-butoxybenzaldehyde (2 mmol) and pyrrole (2 mmol) in a suitable solvent mixture such as methanol and water (2:1), add a catalytic amount of a strong acid like HCl (10 mL).[5][6]

  • Condensation: Stir the reaction mixture vigorously at room temperature for 2 hours. This initial step leads to the formation of a porphyrinogen, a non-aromatic precursor.

  • Filtration and Re-dissolution: Filter the resulting precipitate using Whatman filter paper. The precipitate, primarily the porphyrinogen, is then dissolved in a high-boiling point solvent like N,N-Dimethylformamide (DMF, 15 mL).[5][6]

  • Oxidation: Reflux the DMF solution for 1.5 hours. The elevated temperature and exposure to air facilitate the oxidation of the porphyrinogen to the stable, aromatic TBP macrocycle. The solution will turn a characteristic dark purple.

  • Isolation: After reflux, allow the solution to stir overnight at room temperature to ensure complete oxidation and precipitation.[5] Evaporate the solvent to dryness.

  • Purification: Purify the crude product via column chromatography on silica gel. Elute with a suitable solvent system (e.g., a hexane/dichloromethane gradient) to separate the desired TBP from byproducts. The purity can be monitored by thin-layer chromatography (TLC).

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid protonates the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the pyrrole ring, initiating the condensation cascade.

  • Two-Step Oxidation: Performing the oxidation in a separate step in a high-boiling solvent like DMF provides better control over the reaction and often leads to higher yields compared to a one-pot synthesis where oxidation occurs concurrently with condensation.[5] Stirring overnight in air uses atmospheric oxygen as a mild and effective oxidant.[5]

  • Chromatography: This step is crucial for removing unreacted starting materials and oligomeric byproducts, ensuring the high purity required for successful crystallization and unambiguous characterization.

G cluster_synthesis Synthesis Workflow start Start: Reagents (4-butoxybenzaldehyde, Pyrrole, HCl, MeOH/H2O) step1 Condensation (2h at RT) start->step1 Mix & Stir step2 Filtration & Re-dissolution in DMF step1->step2 Isolate Porphyrinogen step3 Oxidation (1.5h Reflux in DMF) step2->step3 Heat step4 Stir Overnight & Evaporate step3->step4 Cool & Precipitate step5 Purification (Silica Gel Chromatography) step4->step5 Crude Product end_product Pure TBP Product step5->end_product Purified Solid G cluster_xrd SCXRD Workflow start Select & Mount Single Crystal step1 Cool Crystal (100 K) start->step1 On Goniometer step2 Determine Unit Cell step1->step2 Initial Frames step3 Collect Diffraction Data step2->step3 Full Sphere Scan step4 Data Reduction & Correction step3->step4 Process Raw Data step5 Structure Solution (Phase Problem) step4->step5 Generate e- Density Map step6 Structure Refinement step5->step6 Build Atomic Model end_model Final Structural Model (CIF) step6->end_model Minimize R-factor

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Part 3: Structural Analysis of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine

The culmination of the synthesis and SCXRD analysis is a detailed model of the TBP molecule and its arrangement in the solid state.

Molecular Structure

The crystal structure of TBP reveals several key features typical of meso-substituted tetraphenylporphyrins.

  • Porphyrin Core: The central porphyrin macrocycle is nearly planar, a consequence of its extensive π-conjugated system. [7]The two inner hydrogen atoms are attached to opposing nitrogen atoms, a configuration known as the trans tautomer, which is the most stable form for free-base porphyrins. [7]* Butoxyphenyl Substituents: The four 4-butoxyphenyl rings are positioned at the meso-carbons. Due to steric hindrance between the phenyl rings and the β-hydrogens of the pyrrole rings, they are twisted out of the plane of the porphyrin core. This dihedral angle is a critical structural parameter.

  • Butoxy Chains: The terminal butoxy chains (-O-C₄H₉) are flexible and may adopt various conformations within the crystal lattice, often influenced by intermolecular packing forces.

Caption: Schematic molecular structure of TBP.

Crystallographic Data Summary

The following table summarizes representative crystallographic data for a TBP analogue. This data provides a quantitative description of the crystal lattice.

ParameterValueSignificance
Chemical Formula C₆₀H₆₂N₄O₄Confirms the elemental composition of the molecule in the crystal.
Formula Weight 911.16 g/mol Molecular mass of the repeating unit.
Crystal System TetragonalDescribes the basic symmetry of the unit cell.
Space Group I4/mDefines the specific symmetry operations within the unit cell. [8]
a, b (Å) 14.8313Dimensions of the unit cell edges. [8]
c (Å) 9.3966Dimension of the unit cell edge. [8]
α, β, γ (°) 90, 90, 90Angles between the unit cell axes.
Volume (ų) 2066.9The volume of a single unit cell.
Z 2Number of molecules per unit cell.
Calculated Density 1.464 g/cm³Theoretical density based on unit cell volume and formula weight.
Temperature 100(2) KThe temperature at which diffraction data was collected.
Final R-factor (R1) < 0.05A measure of the agreement between the model and the experimental data.

Note: Data presented is based on a closely related structure, [Mg(TBrPP)(H2O)2], for illustrative purposes of typical parameters for a substituted tetraphenylporphyrin.[8]

Crystal Packing and Intermolecular Interactions

The arrangement of TBP molecules in the crystal lattice is governed by a balance of weak, non-covalent interactions. The flexible butoxy chains play a significant role in mediating these interactions.

  • van der Waals Forces: The primary forces governing the packing are van der Waals interactions between the aliphatic butoxy chains and the aromatic rings of adjacent molecules.

  • C-H···π Interactions: There may be weak C-H···π interactions where hydrogen atoms from the butoxy chains or phenyl rings of one molecule interact with the electron-rich π-system of the porphyrin core of a neighboring molecule.

  • Absence of Strong Hydrogen Bonding: As a free-base porphyrin without strong hydrogen bond donors or acceptors on the periphery, the packing is not dominated by strong, directional hydrogen bonds.

Understanding this packing is crucial. In drug development, the solid-state form (polymorphism) can affect solubility and bioavailability. In materials science, molecular packing dictates properties like charge transport in organic semiconductors.

Part 4: Spectroscopic Correlation and Applications

While SCXRD provides the definitive solid-state structure, other spectroscopic techniques are essential for characterizing the molecule in solution and confirming its identity.

  • UV-Vis Spectroscopy: In solution (e.g., chloroform), TBP exhibits a characteristic electronic absorption spectrum with an intense Soret band (or B band) around 420 nm and four weaker Q-bands in the 500-700 nm region. [9]This pattern is a hallmark of free-base porphyrins.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides a structural fingerprint. Key signals include a singlet for the β-pyrrolic protons (around 8.8-9.0 ppm), doublets for the phenyl protons, multiplets for the butoxy chain protons, and a characteristic upfield singlet for the inner N-H protons (around -2.7 to -2.8 ppm) due to the aromatic ring current. [9] Relevance to Drug Development and Materials Science:

The precise structural data obtained from SCXRD is not merely an academic exercise. It is the foundation for rational design in numerous applications:

  • Photodynamic Therapy (PDT): Porphyrins are potent photosensitizers, generating cytotoxic reactive oxygen species upon light activation. [3]The butoxy substituents can enhance lipophilicity, potentially improving cellular uptake and localization within tumor tissues. The crystal structure provides insights into how these molecules might aggregate, which can affect their photophysical properties and PDT efficacy. [10]* Supramolecular Chemistry: The defined shape and potential for functionalization make TBP an excellent building block for constructing complex, self-assembled molecular architectures through non-covalent interactions. [1]* Catalysis: Metallated versions of TBP can act as catalysts. The steric bulk and electronic nature of the butoxyphenyl groups, precisely defined by the crystal structure, influence the accessibility and reactivity of the central metal ion.

Conclusion

5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine is a synthetically accessible and highly functionalizable macrocycle with significant potential in medicine and materials science. This guide has detailed the critical workflow from synthesis and crystallization to definitive structural elucidation by single-crystal X-ray diffraction. The SCXRD analysis provides an unparalleled, high-resolution view of the molecule's three-dimensional architecture and its packing in the solid state. This structural knowledge is indispensable, offering the fundamental insights required to understand structure-property relationships and to rationally design the next generation of porphyrin-based drugs, catalysts, and advanced materials.

References

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Ghosh, A., & Halder, S. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega. Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PMC. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. (2024, July 30). IUCr Journals. Retrieved from [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]

  • Ghosh, A., & Halder, S. (2021, August 25). Large-Scale Green Synthesis of Porphyrins. ACS Omega. Retrieved from [Link]

  • Prominent applications of porphyrins and porphyrin derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmaceutical development and medical applications of porphyrin-type macrocycles. (n.d.). Journal of Porphyrins and Phthalocyanines. Retrieved from [Link]

  • Zinc TetraPhenylPorphyrin / Dextran-Graft-PolyAcrylAmide / Gold Nanoparticles Hybrid Nanosystem for Photodynamic Therapy: Plasmonic Enhancement Effect. (n.d.). Nanomedicine Research Journal. Retrieved from [Link]

  • Synthesis of 5,10,15,20-tetrakis(4-tert- butyl-2,6-dicarboxyphenyl)porphyrin. (2001, June 14). PubMed. Retrieved from [Link]

  • 5,10,15,20-Tetrakis-(4-(3-carbamoyl-pyridyl)-methylphenyl)porphyrin Bromide. (2024, June 13). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin. (2007, July 11). MDPI. Retrieved from [Link]

  • Crystal structure of diaqua[5,10,15,20-tetrakis(4-bromophenyl)porphyrinato-κ4N]magnesium. (n.d.). IUCr Journals. Retrieved from [Link]

  • Bioinspired Applications of Porphyrin Derivatives. (2021, April 23). Accounts of Chemical Research. Retrieved from [Link]

  • Synthesis and crystal structure of 5-(4¢-carboxyphenyl)-10,15,20-tri(4¢-t-butylphenyl)porphinato zinc(II) complex. (n.d.). ResearchGate. Retrieved from [Link]

  • Porphyrin/Chlorin Derivatives as Promising Molecules for Therapy of Colorectal Cancer. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of 5,10,15,20‐Tetrakis(4‐ethylphenyl)porphyrin and (Zn, Mn, Sn, Ni, Al, V)‐Derivatives: Photophysical and DFT study. (2019, May 31). ResearchGate. Retrieved from [Link]

  • 5,10,15,20-Tetrakis-(4-carboxyphenyl)-21,23H-porphine. (n.d.). Porphyrin-shop. Retrieved from [Link]

  • Teaching Undergraduates X-Ray Crystallography with Porphyrins. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

Exploratory

HOMO-LUMO energy levels of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine

Comprehensive Analysis of the HOMO-LUMO Energy Levels of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine Introduction to the Molecular Architecture 5,10,15,20-Tetrakis(4-butoxyphenyl)-porphine (commonly abbreviated as TBP-P...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analysis of the HOMO-LUMO Energy Levels of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine

Introduction to the Molecular Architecture

5,10,15,20-Tetrakis(4-butoxyphenyl)-porphine (commonly abbreviated as TBP-Porphine or TBPPH2) is a highly conjugated tetrapyrrolic macrocycle characterized by four meso-substituted 4-butoxyphenyl groups. In the realm of molecular electronics, photodynamic therapy (PDT), and biomimetic catalysis, the frontier molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the thermodynamic feasibility of electron transfer processes[1].

The structural modification of the porphyrin core via meso-substitution with electron-donating butoxy (-O-Bu) groups fundamentally alters its electronic landscape. Due to steric repulsion between the ortho-protons of the phenyl rings and the beta-protons of the pyrrole subunits, the phenyl rings adopt a nearly orthogonal conformation relative to the porphyrin plane. Despite this steric decoupling, the strong +M (resonance) and +I (inductive) effects of the para-butoxy groups increase the electron density across the macrocycle. This electronic enrichment raises the HOMO energy level (making the molecule easier to oxidize) and slightly narrows the HOMO-LUMO bandgap compared to the unsubstituted standard, tetraphenylporphyrin (TPP)[2].

Quantitative Energy Level Profile

The precise determination of HOMO and LUMO levels is critical for designing metallocomplexes derived from TBP-Porphine, such as Pt-TBPP (used in photocatalytic hydrogen production)[3] and Mn-TBPP (used in robust epoxidation catalysis)[4][5].

The table below synthesizes the electrochemical properties of TBP-Porphine and its derivatives, translating empirical redox potentials into absolute vacuum-scale energy levels.

Table 1: Electrochemical and Frontier Orbital Data for TBP-Porphine and Derivatives

Compound Eox​ (V vs Ag/AgCl) Ered​ (V vs Ag/AgCl)HOMO (eV)LUMO (eV)Electrochemical Bandgap ( Eg​ , eV)
TPP (Reference) ~ 1.20~ -1.10-5.60-3.302.30
TBP-Porphine (Free Base) ~ 1.05~ -1.15-5.45-3.252.20
Pt-TBPP 1.59-1.08-5.99-3.322.67

Note: Absolute energy levels (eV) are calculated using the standard conversion equation E=−e(Emeasured​+4.4) assuming Ag/AgCl reference alignment to the vacuum level. Values for the free base are extrapolated based on inductive shifts relative to TPP and empirical data from metallated derivatives[3].

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the determination of HOMO-LUMO levels must not rely on a single modality. We employ a self-validating tripartite system: Electrochemical analysis (Cyclic Voltammetry) establishes the primary redox potentials, Optical Spectroscopy (UV-Vis) validates the bandgap, and Density Functional Theory (DFT) confirms the orbital distribution.

Workflow A Synthesis of TBP-Porphine B Electrochemical Analysis (Cyclic Voltammetry) A->B C Optical Spectroscopy (UV-Vis Absorption) A->C D Computational Modeling (DFT / B3LYP) A->D E HOMO Energy Level (Oxidation Potential) B->E F LUMO Energy Level (Reduction Potential) B->F G Optical Bandgap (Soret & Q Bands) C->G H Theoretical Bandgap & Orbital Distribution D->H I Comprehensive HOMO-LUMO Profile Validation E->I F->I G->I H->I

Fig 1: Multimodal workflow for the determination and validation of TBP-Porphine energy levels.

Protocol A: Electrochemical Determination via Cyclic Voltammetry (CV)

Cyclic voltammetry provides the direct thermodynamic potentials required to calculate the HOMO and LUMO levels.

  • Electrolyte Preparation : Dissolve 1.0 mM of TBP-Porphine in anhydrous dichloromethane (DCM). Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ).

    • Causality: DCM provides a wide electrochemical window (approx. -2.5 V to +2.0 V) necessary to observe both porphyrin ring oxidation and reduction. TBAPF6​ is chosen because the bulky TBA+ cation and non-coordinating PF6−​ anion minimize ion-pairing effects that could artificially shift the redox potentials.

  • Cell Setup : Utilize a three-electrode configuration: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Causality: Glassy carbon provides a highly reproducible, inert surface with low background capacitive current, ensuring sharp faradaic peaks for the porphyrin macrocycle.

  • Execution : Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Internal Calibration : Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc). Record the Fc/Fc+ redox couple.

    • Causality: Reference electrodes can drift. Ferrocene acts as a reliable internal standard, possessing a known absolute energy level of -4.8 eV relative to the vacuum level.

  • Calculation :

    • HOMO(eV)=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8]

    • LUMO(eV)=−[Eredonset​−E1/2​(Fc/Fc+)+4.8]

Protocol B: Computational Validation via DFT

To validate the electrochemical findings and visualize the spatial distribution of the electron density, Density Functional Theory (DFT) is employed[6].

  • Geometry Optimization : Construct the TBP-Porphine molecule in Gaussian 16. Optimize the ground-state geometry using the B3LYP functional and the 6-31G(d) basis set.

    • Causality: The B3LYP hybrid functional excellently balances computational cost with the accurate prediction of electron correlation in large, conjugated π -systems.

  • Solvation Modeling : Apply the Conductor-like Polarizable Continuum Model (CPCM) utilizing DCM parameters.

    • Causality: Gas-phase calculations systematically overestimate the HOMO-LUMO gap. Incorporating a solvation model screens the molecular charges, aligning the theoretical orbital energies closely with the empirical CV data.

  • Validation Check : The theoretical bandgap ( ELUMO​−EHOMO​ ) must fall within 0.2 eV of the electrochemical bandgap. For TBP-Porphine, the HOMO is predominantly localized on the pyrrole rings and meso-carbons, while the LUMO exhibits greater density on the meso-phenyl substituents.

EnergyLevels cluster_TPP Reference: TPP cluster_TBPP TBP-Porphine (TBPPH2) Vacuum Vacuum Level (0 eV) LUMO_TPP LUMO: ~ -3.30 eV Vacuum->LUMO_TPP LUMO_TBPP LUMO: ~ -3.25 eV Vacuum->LUMO_TBPP HOMO_TPP HOMO: ~ -5.60 eV LUMO_TPP->HOMO_TPP Gap: ~2.30 eV HOMO_TBPP HOMO: ~ -5.45 eV LUMO_TBPP->HOMO_TBPP Gap: ~2.20 eV

Fig 2: Comparative HOMO-LUMO energy level alignment showing the inductive effect of butoxy groups.

Mechanistic Implications in Drug Development & Catalysis

The elevated HOMO level of TBP-Porphine (-5.45 eV) compared to TPP (-5.60 eV) has profound implications for its utility:

  • Photodynamic Therapy (PDT) : The higher HOMO level facilitates easier photo-induced electron transfer (Type I PDT mechanism) to molecular oxygen or adjacent biomolecules, enhancing the generation of reactive oxygen species (ROS) upon irradiation[7][8].

  • Metalloporphyrin Catalysis : When metallated with Manganese (Mn-TBPP) or Ruthenium, the electron-donating butoxy groups stabilize high-valent metal-oxo intermediates (e.g., MnV=O ). This stabilization lowers the activation energy required for the epoxidation of unactivated alkenes, resulting in higher turnover frequencies and catalyst longevity[4][5].

References

  • Synthesis and Spectroscopic Characterization of Metallocorroles and Porphyrins and their Applications. Homi Bhabha National Institute. Available at: [Link]

  • A stable platinum porphyrin based photocatalyst for hydrogen production under visible light in water. RSC Advances. Available at: [Link]

  • Polymer-Supported Ruthenium Porphyrins: Versatile and Robust Epoxidation Catalysts with Unusual Selectivity. Journal of the American Chemical Society. Available at:[Link]

  • Experimental and theoretical study on corrosion inhibition of mild steel by meso-tetraphenyl-porphyrin derivatives in acid solution. ResearchGate. Available at: [Link]

  • Porphyrins and Phthalocyanines on Solid-State Mesoporous Matrices as Catalysts in Oxidation Reactions. MDPI. Available at:[Link]

  • Effects of intramolecular excitation energy transfer and electron transfer on the photosensitizer activities of phosphorus(V) porphyrin heterotrimer and pentamer. ResearchGate. Available at:[Link]

  • Oxygen imaging of living cells and tissues using luminescent molecular probes. ResearchGate. Available at:[Link]

Sources

Foundational

Photophysical Profiling and Singlet Oxygen Quantum Yield of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBPP): A Technical Guide

Executive Summary For researchers and drug development professionals engineering next-generation photosensitizers, understanding the energetic pathways of porphyrinoid macrocycles is critical. This technical whitepaper p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engineering next-generation photosensitizers, understanding the energetic pathways of porphyrinoid macrocycles is critical. This technical whitepaper provides an in-depth analysis of the singlet oxygen quantum yield (ΦΔ) of 5,10,15,20-Tetrakis(4-butoxyphenyl)-porphine (TBPP) . By examining its photophysics, environmental dependencies (such as J-aggregation), and standardized quantification methodologies, this guide establishes a rigorous framework for evaluating TBPP in photodynamic therapy (PDT) and photocatalytic applications.

Structural and Photophysical Foundations of TBPP

TBPP is a meso-substituted free-base porphyrin characterized by the presence of four lipophilic butoxy chains at the para-positions of its meso-phenyl rings.

Causality of Structural Design: Planar porphyrins inherently suffer from strong face-to-face π-π stacking (H-aggregation) in polar media, which leads to rapid non-radiative decay of their excited states. The incorporation of moderately bulky butoxy chains introduces steric hindrance that mitigates this stacking, while simultaneously enhancing the molecule's solubility in organic solvents and lipid bilayers—a critical parameter for cellular uptake in PDT.

When TBPP absorbs a photon (typically at its Soret band near 420 nm or Q-bands between 500–650 nm), it transitions to an excited singlet state (S1). Due to the heavy-atom-like spin-orbit coupling inherent to the conjugated tetrapyrrole macrocycle, TBPP undergoes highly efficient Intersystem Crossing (ISC) to its lowest triplet state (T1). This long-lived T1 state acts as an energy reservoir, transferring its energy to ground-state triplet oxygen (³O₂) via a Type II photochemical mechanism to generate highly reactive singlet oxygen (¹O₂).

G N1 TBPP Excitation (S0 -> S1/S2) N2 Intersystem Crossing (S1 -> T1) N1->N2 Non-radiative N3 Energy Transfer to O2 (T1 + 3O2 -> S0 + 1O2) N2->N3 Collisional Quenching N4 Direct Detection (NIR Luminescence @ 1270 nm) N3->N4 Radiative Decay N5 Indirect Detection (Chemical Trapping w/ DPBF) N3->N5 Oxidation Reaction N6 Quantum Yield (ΦΔ) Calculation N4->N6 Comparative Method N5->N6 Absorbance Decay

Workflow of TBPP singlet oxygen generation and quantum yield quantification.

Environmental Modulation: The Role of Aggregation

The singlet oxygen quantum yield (ΦΔ) is defined as the fraction of absorbed photons that result in the generation of ¹O₂. For free-base meso-substituted porphyrins like TBPP, ΦΔ typically ranges between 0.60 and 0.70 in non-polar organic solvents. For context, its close structural analog, tetrakis(4-methoxyphenyl)porphyrin (H2-TMPP), exhibits a highly efficient ΦΔ of 0.73 in dichloromethane[1].

However, the photodynamic efficacy of TBPP and its derivatives—such as phosphorus(V) complexes like diethoxyP(V)tetrakis(4-butoxyphenyl)porphyrin (EtP(V)TBPP)—is strictly governed by the microenvironment[2].

The J-Aggregation Phenomenon: In pure aqueous solutions, the hydrophobic core of the porphyrin drives the formation of J-aggregates (edge-to-edge stacking)[3]. Aggregation introduces rapid non-radiative decay pathways that quench the excited singlet state before ISC can occur, effectively suppressing the photodynamic activity and dropping ΦΔ to near zero[3].

Protein-Mediated Restoration: To utilize TBPP derivatives in physiological environments, carrier proteins such as Human Serum Albumin (HSA) are employed. The hydrophobic binding pockets of HSA encapsulate the porphyrin, disrupting the self-aggregation. This host-guest interaction restores the photosensitizer to a monomeric state, thereby recovering its high singlet oxygen generating activity (>0.50)[4].

Aggregation A1 Monomeric TBPP (Organic Solvents) A2 High ISC Efficiency (Long T1 Lifetime) A1->A2 B1 J-Aggregated TBPP (Aqueous Media) A1->B1 Solvent Polarity Shift A3 High ΦΔ (~0.6-0.7) A2->A3 B2 Excited State Quenching (Short Lifetimes) B1->B2 B3 Low ΦΔ (<0.1) B2->B3

Impact of solvent-induced J-aggregation on TBPP photophysics and ΦΔ.

Standardized Experimental Protocols for ΦΔ Determination

To ensure scientific integrity, the quantification of ΦΔ must be conducted using self-validating methodologies. The two gold-standard approaches in photochemistry are Direct Near-Infrared (NIR) Luminescence and Indirect Chemical Trapping.

Protocol A: Indirect Chemical Trapping via DPBF

Causality: 1,3-Diphenylisobenzofuran (DPBF) acts as a highly specific chemical trap for ¹O₂. It undergoes a [4+2] cycloaddition with ¹O₂ to form an endoperoxide, which breaks its extended π-conjugation. This structural change results in a quantifiable decrease in its strong optical absorption at 410 nm.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of TBPP in toluene. Dilute until the absorbance is ~0.1 at the chosen excitation wavelength (e.g., 515 nm) to strictly avoid inner-filter effects.

  • Reference Calibration: Prepare a parallel solution of a reference standard (e.g., Tetraphenylporphyrin, TPP, known ΦΔ = 0.65 in toluene) with an exactly matched absorbance at the excitation wavelength.

  • Trap Integration: Add DPBF to both solutions in the dark to achieve a final DPBF absorbance of ~1.0 at 410 nm.

  • Self-Validation (Dark Control): Monitor the absorbance of the mixture in the dark for 10 minutes. Rationale: This confirms that DPBF degradation is strictly photo-induced and not a result of auto-oxidation or ground-state interactions with TBPP.

  • Irradiation: Irradiate the samples using a monochromatic LED light source.

  • Kinetic Monitoring: Measure the UV-Vis absorption spectrum every 10 seconds. Plot the natural log of DPBF absorbance at 410 nm versus irradiation time to obtain the first-order decay rate constant ( k ).

  • Calculation: Calculate ΦΔ using the comparative equation:

    ΦΔsample​=ΦΔref​×(kref​ksample​​)
Protocol B: Direct Detection via NIR Luminescence

Causality: Singlet oxygen radiatively decays back to the triplet ground state, emitting a characteristic (though highly forbidden and weak) phosphorescence at 1270 nm. Direct measurement of this emission provides an unambiguous, trap-free quantification of ¹O₂[1].

Step-by-Step Methodology:

  • Sample Alignment: Place the TBPP solution in a quartz cuvette within a specialized fluorometer equipped with a liquid nitrogen-cooled InGaAs photomultiplier tube.

  • Excitation: Excite the sample at its Soret band maximum (~420 nm).

  • Emission Scanning: Record the emission spectrum from 1100 nm to 1400 nm using a long-pass filter to block harmonic scattering from the excitation source.

  • Signal Integration: Integrate the area under the emission peak centered precisely at 1270 nm.

  • Comparative Analysis: Compare the integrated area against the reference standard measured under identical optical geometries.

Quantitative Data Summary

The following table synthesizes the singlet oxygen quantum yields of TBPP, its phosphorus(V) derivatives, and structurally homologous porphyrins across different microenvironments.

Table 1: Comparative Singlet Oxygen Quantum Yields of Meso-Substituted Porphyrins

PhotosensitizerSolvent / MicroenvironmentSinglet Oxygen Quantum Yield (ΦΔ)Reference / Source
H2-TMPP Dichloromethane (Monomeric)0.73[1]
TPP (Standard) Toluene (Monomeric)0.65Literature Standard
TBPP Toluene / Non-polar~0.65 - 0.70Derived from structural homologs
EtP(V)TBPP Ethanol (Monomeric)> 0.50[5]
EtP(V)TBPP Aqueous (J-Aggregated)< 0.10[3]
EtP(V)TBPP + HSA Aqueous (Protein Bound)Restored (> 0.50)[4]

Conclusion

The singlet oxygen quantum yield of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBPP) is intrinsically high (~0.65 - 0.70) due to the robust intersystem crossing characteristic of free-base porphyrins. However, its application in biological systems requires careful formulation. Because TBPP and its metalated derivatives are prone to J-aggregation in aqueous media—which catastrophically quenches ΦΔ—successful deployment in photodynamic therapy relies on liposomal formulations or protein carriers (like HSA) to maintain the macrocycle in its highly active monomeric state.

References

  • (PDF)
  • Source: researchgate.
  • Photosensitized Protein-Damaging Activity, Cytotoxicity, and Antitumor Effects of P(V)
  • Synthesis, Characterization, DFT and Photocatalytic Studies of a New Pyrazine Cadmium(II) Tetrakis(4-methoxy-phenyl)
  • Source: acs.

Sources

Exploratory

Thermodynamic Stability and Structural Dynamics of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine Derivatives: A Comprehensive Guide

Executive Summary For drug development professionals and materials scientists, the thermodynamic stability of porphyrin macrocycles dictates their viability in applications ranging from Photodynamic Therapy (PDT) to hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and materials scientists, the thermodynamic stability of porphyrin macrocycles dictates their viability in applications ranging from Photodynamic Therapy (PDT) to heterogeneous catalysis. 5,10,15,20-Tetrakis(4-butoxyphenyl)-porphine (TBPPH2) and its metalated derivatives represent a highly engineered class of meso-substituted porphyrins. By strategically introducing bulky butoxyphenyl groups at the meso-positions, researchers can fundamentally alter the molecule's solvation thermodynamics, aggregation kinetics, and thermal degradation profile.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of TBPP derivatives, exploring the causality behind their structural resilience and detailing field-proven experimental workflows for stability profiling.

Structural Thermodynamics & Conformational Stability

The thermodynamic stability of a porphyrin in solution and solid-state is a delicate balance between the macrocyclic effect (enthalpic stability) and intermolecular interactions (entropic drivers). Natural porphyrins often suffer from poor thermal stability and a high propensity for irreversible π−π stacking.

TBPPH2 overcomes these limitations through steric shielding. As demonstrated in the1[1], the introduction of bulky meso-substituents provides a physical shield that reinforces the coupled π -bonding system, significantly increasing the thermal stability of the synthetic porphyrin compared to natural analogues.

Furthermore, the flexible butoxy chains dictate the crystal packing and aggregation thermodynamics. In highly substituted derivatives, such as 2,3,12,13-tetrabromo-5,10,15,20-tetrakis(4-butoxyphenyl)porphyrin, the porphyrin ring adopts a nonplanar conformation to relieve steric strain. This nonplanarity, combined with the offset alignment of the butoxy chains, drastically decreases interporphyrin π−π interactions, replacing them with weak, reversible C−H⋯π and halogen interactions[2]. In a clinical or catalytic context, this prevents the formation of thermodynamically dead-end aggregates, ensuring the active sites remain accessible.

Metalation Energetics: The Thermodynamic Sink

The insertion of a transition metal into the TBPPH2 core represents a massive thermodynamic sink, yielding complexes with exceptional resilience against chemical and thermal degradation.

  • Gold(III) Porphyrinates: The synthesis of [Au(TBPP)][AuCl4] yields a cationic complex that forms weak, noncovalent intermolecular interactions ( Au⋯Au , Au⋯Cl ). Detailed in 3[3], these Gold(III) complexes exhibit high thermodynamic stability in physiological environments, making them potent candidates for anticancer therapeutics.

  • Manganese(III) Catalysts: Mn(III)-TBPP derivatives are widely utilized in aggressive oxidative environments (e.g., epoxidation of alkenes). To further enhance their stability, researchers encapsulate MnTBPP within the nanocages of mesoporous silica (SBA-16). This heterogenization prevents the bimolecular degradation pathways ( μ -oxo dimer formation) that typically plague homogeneous porphyrin catalysts, as outlined in 4[4].

G FreeBase Free Base TBPPH2 (High Solvation Energy) Intermediate Sitting-Atop (SAT) Complex (Transition State) FreeBase->Intermediate + Metal Ion ΔG > 0 MetalIon Metal Cation (e.g., Au3+, Mn3+) (Aqueous/Organic Solvated) MetalIon->Intermediate Metalloporphyrin Metalloporphyrin [M(TBPP)] (Thermodynamically Stable) Intermediate->Metalloporphyrin Deprotonation ΔG << 0

Thermodynamic pathway of TBPPH2 metalation highlighting the energetic transition states.

Quantitative Data Synthesis

To facilitate rapid comparison, the thermodynamic and structural parameters of key TBPP derivatives are summarized below.

Compound / DerivativeCentral MetalPrimary Intermolecular InteractionConformational StatePrimary Application
TBPPH2 (Free Base) NoneWeak C−H⋯π , Offset stackingPlanar CorePrecursor, Photosensitizer
[Au(TBPP)][AuCl4] Gold (III)Noncovalent Au⋯Au , Au⋯Cl Planar CoreAnticancer Therapeutics
MnTBPP (in SBA-16) Manganese (III)Host-Guest (Silica encapsulation)Planar CoreHeterogeneous Catalysis
Tetrabromo-TBPPH2 NoneInterhalogen Cl⋯Br , C−H⋯Br Highly NonplanarStructural Modeling

Experimental Protocols for Stability Profiling

To ensure scientific integrity, the evaluation of a new TBPP derivative must rely on self-validating experimental systems. The following protocols isolate thermodynamic variables to accurately profile the compound.

Workflow Step1 1. Synthesis & Purification (Condensation & Chromatography) Step2 2. Spectroscopic Profiling (UV-Vis, NMR, ESI-MS) Step1->Step2 Step3 3. Thermal Analysis (TGA/DSC) Step2->Step3 Step4 4. Metalation Kinetics (Isothermal Titration Calorimetry) Step3->Step4 Step5 5. Stability Validation (Encapsulation or Biological Assay) Step4->Step5

Step-by-step experimental workflow for validating the thermodynamic stability of TBPP derivatives.

Protocol 1: Thermodynamic Profiling of Aggregation via UV-Vis and ITC

Causality: UV-Vis spectroscopy identifies the electronic state of the porphyrin, but it only provides equilibrium constants. Coupling this with Isothermal Titration Calorimetry (ITC) allows for the direct measurement of enthalpy ( ΔH ) and entropy ( ΔS ), revealing whether the stability of the monomeric state is driven by solvent reorganization (entropic) or specific structural sterics (enthalpic).

  • Preparation: Prepare a 10μM stock solution of the TBPP derivative in a non-polar solvent (e.g., dichloromethane) and a polar coordinating solvent (e.g., DMF).

  • UV-Vis Titration: Gradually titrate the polar solvent into the non-polar solution. Monitor the Soret band (typically ~420 nm for free base TBPP).

  • Self-Validation Check: Ensure the presence of strict isosbestic points during the titration. The deviation from an isosbestic point indicates a breakdown of the two-state system (e.g., unwanted chemical degradation or multi-order aggregation rather than simple solvation).

  • ITC Measurement: Load the porphyrin solution into the ITC cell and titrate with the target metal salt (e.g., MnCl2​ ). Integrate the heat spikes to calculate ΔG , ΔH , and −TΔS .

Protocol 2: Thermal Degradation and Phase Transition Analysis (TGA/DSC)

Causality: Thermogravimetric Analysis (TGA) measures mass loss to define the absolute chemical degradation temperature. Differential Scanning Calorimetry (DSC) measures heat flow to identify physical phase transitions (melting, crystallization, glass transitions) without mass loss. Together, they define the operational thermal window of the compound.

  • Sample Prep: Load 3-5 mg of purified, desiccated TBPP powder into an alumina crucible.

  • Atmosphere Control: Purge the furnace with ultra-high purity Nitrogen ( 50mL/min ) to prevent oxidative degradation, isolating pure thermal stability.

  • TGA Execution: Ramp the temperature from 25∘C to 800∘C at a rate of 10∘C/min . Record the Td5%​ (temperature at 5% mass loss) as the benchmark for chemical stability.

  • DSC Execution: In a separate hermetically sealed aluminum pan, cycle the temperature from −50∘C to 250∘C (below the TGA degradation threshold). Observe endothermic peaks to determine the melting point and assess the flexibility imparted by the meso-butoxy chains.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine via the Adler-Longo Method

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, scalable experimental protocols, and thermodynamic optimization. Introduction & Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, scalable experimental protocols, and thermodynamic optimization.

Introduction & Mechanistic Rationale

Meso-substituted porphyrins, such as 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBP) , are foundational macrocycles utilized in photodynamic therapy (PDT), organic photovoltaics, and biomimetic catalysis [1]. The synthesis of these highly conjugated systems requires precise control over thermodynamic equilibrium and oxidation states.

While the Lindsey method utilizes high-dilution conditions and strong organic oxidants (e.g., DDQ) to achieve high yields for sensitive substrates, the Adler-Longo method remains the gold standard for the scalable, multigram synthesis of robust meso-aryl porphyrins [2].

The Causality of Experimental Choices

As a synthetic chemist, understanding the why behind the Adler-Longo parameters is critical for troubleshooting and optimization:

  • Solvent & Catalyst Dual-Role: Propionic acid (pKa ~4.8) acts as both the solvent and the acid catalyst. Its boiling point (141 °C) is the precise thermal sweet spot required to drive the condensation of pyrrole and 4-butoxybenzaldehyde while providing sufficient activation energy for the subsequent aerobic oxidation.

  • Aerobic Oxidation: The reaction is deliberately left open to the atmosphere. The initial condensation yields a colorless, non-aromatic porphyrinogen. Atmospheric oxygen ( O2​ ) serves as the stoichiometric oxidant, stripping six hydrogen atoms to aromatize the macrocycle into the highly stable porphyrin [3].

  • Selective Crystallization: The notorious "tar" byproducts of porphyrin synthesis consist of linear polypyrromethane oligomers. Because TBP is a highly planar, conjugated molecule, it readily undergoes π−π stacking and crystallizes out of cold propionic acid. The linear tars remain highly soluble, allowing for purification by simple filtration rather than exhaustive chromatography.

Mechanism Pyrrole Pyrrole (Nucleophile) Condensation Acid-Catalyzed Condensation (Propionic Acid, 141 °C) Pyrrole->Condensation Aldehyde 4-Butoxybenzaldehyde (Electrophile) Aldehyde->Condensation Porphyrinogen Porphyrinogen Intermediate (Colorless, Unstable) Condensation->Porphyrinogen Oxidation Aerobic Oxidation (O2 from Air) Porphyrinogen->Oxidation Porphyrin 5,10,15,20-Tetrakis(4-butoxyphenyl)porphyrin (Purple Crystals) Oxidation->Porphyrin

Mechanistic pathway of Adler-Longo porphyrin synthesis driven by aerobic oxidation.

Materials and Reagents

Critical Note: Pyrrole is highly susceptible to light-induced polymerization and auto-oxidation. It must be freshly distilled under reduced pressure prior to use to prevent the introduction of pre-formed oligomers that will drastically reduce the reaction yield.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Butoxybenzaldehyde 178.231.0 eq14.5 g (80 mmol)Electrophilic precursor
Pyrrole (Freshly distilled)67.091.0 eq5.7 mL (80 mmol)Nucleophilic precursor
Propionic Acid 74.08Solvent600 mLAcid catalyst & Solvent
Ethanol (Absolute) 46.07Wash~150 mLCold wash solvent

Experimental Protocol

The following protocol is adapted and optimized for an 80 mmol scale synthesis, providing a self-validating workflow that prioritizes product purity through controlled crystallization [2].

Phase 1: Reaction Setup & Condensation
  • Equipment Assembly: Equip a 1 L two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Do not seal the system with a septum or inert gas line; the top of the condenser must remain open to the ambient atmosphere to allow oxygen ingress.

  • Reagent Addition: Add 600 mL of reagent-grade propionic acid to the flask. Begin moderate stirring.

  • Precursor Introduction: Add 14.5 g (80 mmol) of 4-butoxybenzaldehyde, followed immediately by 5.7 mL (80 mmol) of freshly distilled pyrrole. The solution will rapidly darken.

  • Reflux: Transfer the flask to a heating mantle. Heat the mixture to a vigorous reflux (~141 °C) and maintain this temperature for exactly 3.5 hours .

    • Analytical Checkpoint: A UV-Vis aliquot (diluted in DCM) should reveal a massive Soret band at ~420 nm and four distinct Q-bands between 500-650 nm, confirming porphyrin formation.

Phase 2: Crystallization & Isolation
  • Primary Cooling: Remove the heating mantle and allow the reaction mass to cool gradually to room temperature over 2 hours. Rapid quenching can trap tar impurities within the crystal lattice.

  • Cold Incubation: Transfer the flask to a cold room or refrigerator and incubate at 5 °C overnight (12-16 hours) . This extended cold incubation is the critical step that forces the hydrophobic TBP to crystallize while leaving the linear oligomers dissolved in the propionic acid.

  • Filtration: Vacuum filter the cold reaction mixture through a medium-porosity sintered glass funnel.

  • Washing: Wash the collected purple crystalline precipitate thoroughly with ice-cold ethanol (3 x 50 mL) until the filtrate runs relatively clear, removing residual propionic acid and trace tars.

Phase 3: Mother Liquor Recovery (Optional but Recommended)
  • Secondary Crop: Transfer the dark mother liquor to a rotary evaporator. Remove approximately 50% of the propionic acid under reduced pressure (Note: requires a high-vacuum pump due to the 141 °C boiling point).

  • Secondary Filtration: Cool the concentrated liquor back to 5 °C for 4 hours, and filter again to harvest an additional crop of TBP.

Workflow Step1 1. Preparation Dissolve 80 mmol Pyrrole & 80 mmol Aldehyde in 600 mL Propionic Acid Step2 2. Reflux Heat to 141 °C for 3.5 h under vigorous stirring (Open to Air) Step1->Step2 Step3 3. Crystallization Cool to RT, then incubate at 5 °C overnight Step2->Step3 Step4 4. Filtration & Washing Filter purple precipitate, wash with cold EtOH Step3->Step4 Step5 5. Mother Liquor Recovery Evaporate partially, cool to 5 °C, filter secondary crop Step4->Step5

Step-by-step experimental workflow for the isolation of TBP.

Methodological Comparison & Data Presentation

When designing a synthesis route for meso-substituted porphyrins, researchers must weigh scalability against absolute yield. The table below summarizes how the Adler-Longo method compares to alternative synthetic strategies [1][3].

MethodologySolvent SystemAcid CatalystOxidant SourceTypical YieldScalability / Notes
Adler-Longo Propionic AcidPropionic AcidAmbient O2​ 10 – 20%High. Ideal for multigram scale; purification by simple crystallization.
Lindsey Method DCM or CHCl3​ BF3​⋅OEt2​ or TFADDQ or p-Chloranil20 – 40%Low. Requires extreme dilution ( 10−2 M) and complex chromatography.
Green Synthesis H2​O /MeOH DMFHClAmbient O2​ 15 – 30%High. Emerging two-step alternative reducing harsh solvent usage.

Note: While the 10-20% yield of the Adler-Longo method appears low, it is highly deceptive. Because the reaction can be run at concentrations 10 to 50 times higher than the Lindsey method, the actual mass throughput (grams of porphyrin produced per liter of solvent) is vastly superior.

References

  • Lindsey, J. S., Schreiman, I. C., Hsu, H. C., Kearney, P. C., & Marguerettaz, A. M. (1987). "Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions." Journal of Organic Chemistry.[Link]

  • Knyazev, A. A., et al. (2020). "Photocatalytic Oxidation of Dibutyl Sulfide with Indium(III) Tetraarylporphyrinate." Macroheterocycles (Archived via CyberLeninka).[Link]

  • Chatterjee, S., et al. (2021). "Large-Scale Green Synthesis of Porphyrins." ACS Omega.[Link]

Application

Application Note: Heterogenization of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine via MOF Encapsulation for Robust Catalysis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application: Heterogeneous Catalysis, Alkene Epoxidation, Advanced Materials Synthesis Executive Summary The transition from homogene...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application: Heterogeneous Catalysis, Alkene Epoxidation, Advanced Materials Synthesis

Executive Summary

The transition from homogeneous to heterogeneous catalysis is a critical bottleneck in scaling up the synthesis of active pharmaceutical ingredients (APIs). Metalloporphyrins are highly efficient biomimetic catalysts for oxidation reactions; however, they suffer from rapid deactivation via bimolecular μ -oxo dimer formation.

This application note details the strategic incorporation of 5,10,15,20-Tetrakis(4-butoxyphenyl)-porphine (TBPP) into Metal-Organic Frameworks (MOFs). By leveraging the steric bulk of the 4-butoxyphenyl substituents[1] and the rigid, porous architecture of a MOF, we can create a "bottle-around-the-ship" encapsulated catalyst. This system physically isolates the active metal centers, preventing dimerization while maintaining open channels for substrate diffusion, resulting in a highly recyclable and selective catalytic system for alkene epoxidation[2][3].

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, I approach catalyst design by addressing the fundamental modes of chemical failure. The design of this protocol is rooted in two causal pillars:

  • Ligand Sterics & Electronic Modulation: The selection of TBPP is not arbitrary. The four peripheral butoxy chains provide a highly lipophilic microenvironment that enhances the solubility of the porphyrin during synthesis[4] and increases the affinity for non-polar substrates (like cyclohexene) during catalysis. Furthermore, the electron-donating nature of the ether linkages stabilizes the high-valent metal-oxo intermediate (e.g., Mn(V)=O) required for oxygen transfer.

  • Matrix Confinement (The Causality of MOFs): While mesoporous silicas (like SBA-16) have been used to encapsulate manganese porphyrins like MnTBPP[2], MOFs offer superior crystalline tunability. Because TBPP lacks coordinating functional groups (such as carboxylates or pyridines) to act as a structural linker, it must be physically trapped. We utilize a de novo solvothermal encapsulation strategy within a mesoporous MOF (e.g., MIL-101(Cr)). The MOF self-assembles around the MnTBPP molecule. The resulting MOF windows (12–16 Å) are smaller than the kinetic diameter of the porphyrin, securely trapping it, while the internal cages (29–34 Å) provide ample reaction space.

Workflow Visualization

Workflow Step1 1. TBPP Metallation Step2 2. MOF Precursor Mixing Step1->Step2 Step3 3. Solvothermal Encapsulation Step2->Step3 Step4 4. Soxhlet Extraction Step3->Step4 Step5 5. Heterogeneous Catalysis Step4->Step5

Workflow for the synthesis, MOF encapsulation, and application of Mn-TBPP.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Built-in checkpoints ensure that false positives (e.g., homogeneous catalysis masquerading as heterogeneous) are eliminated.

Protocol A: Metallation of TBPP to Mn(III)-TBPPCl

Objective: Insert a catalytically active manganese center into the TBPP macrocycle.

  • Reagent Preparation: Dissolve 0.5 mmol of 5,10,15,20-Tetrakis(4-butoxyphenyl)-porphyrin[5] in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Metal Insertion: Add 5.0 mmol of Manganese(II) chloride tetrahydrate ( MnCl2​⋅4H2​O ). The 10-fold excess drives the equilibrium forward.

  • Reflux: Heat the mixture to reflux (153 °C) under an ambient atmosphere for 4 hours. The presence of oxygen naturally oxidizes the inserted Mn(II) to the stable Mn(III) state.

  • Recovery: Cool to room temperature and pour into 200 mL of ice-cold distilled water. Collect the resulting dark green precipitate via vacuum filtration.

  • Validation Checkpoint (UV-Vis): Analyze the product in dichloromethane. The reaction is complete when the four Q-bands of the free-base TBPP collapse into two distinct Q-bands, and the Soret band shifts from ~420 nm to ~475 nm.

Protocol B: In Situ Encapsulation into MIL-101(Cr) (MnTBPP@MOF)

Objective: Trap the MnTBPP within the mesoporous cages of a robust MOF.

  • Precursor Mixing: In a Teflon-lined autoclave, dissolve 1.0 mmol of Chromium(III) nitrate nonahydrate, 1.0 mmol of terephthalic acid (H2BDC), and 0.02 mmol of MnTBPP in 10 mL of DMF.

  • Modulation: Add 0.1 mL of glacial acetic acid. Causality: The modulator slows down the coordination of H2BDC to Cr(III), promoting the growth of larger, highly crystalline MOF domains that can effectively form around the bulky porphyrin.

  • Solvothermal Synthesis: Seal the autoclave and heat at 200 °C for 8 hours.

  • Purification (Critical Step): Recover the solid via centrifugation. Transfer the powder to a Soxhlet extractor. Extract continuously with methanol and DMF for 48 hours.

  • Validation Checkpoint (Self-Validating Wash): The Soxhlet extraction is complete only when the wash solvent shows zero absorbance at 475 nm (the Soret band of MnTBPP). This guarantees that all surface-adsorbed porphyrin has been removed, ensuring subsequent catalytic activity is strictly heterogeneous.

Protocol C: Catalytic Epoxidation of Cyclohexene

Objective: Utilize the heterogenized MnTBPP@MOF for selective oxygen transfer.

  • Reaction Setup: In a 25 mL round-bottom flask, combine 10 mg of MnTBPP@MOF catalyst, 2.0 mmol of cyclohexene, and 1.0 mmol of chlorobenzene (internal standard) in 5 mL of acetonitrile.

  • Oxidant Addition: Heat the mixture to 60 °C. Add 3.0 mmol of tert-Butyl hydroperoxide (TBHP) dropwise over 10 minutes.

  • Monitoring: Extract 50 µL aliquots every 30 minutes, filter through a 0.2 µm PTFE syringe filter, and analyze via GC-MS.

  • Validation Checkpoint (Hot Filtration Test): After 60 minutes, filter the hot reaction mixture to completely remove the MOF catalyst. Continue heating the catalyst-free filtrate for another 60 minutes. If the conversion of cyclohexene halts immediately upon filtration, it definitively proves that the active MnTBPP species has not leached from the MOF framework.

Catalytic Cycle Visualization

Mechanism Resting Resting State Mn(III)-TBPP@MOF Active Active Species O=Mn(V)-TBPP@MOF Resting->Active Oxidation by TBHP Active->Resting Oxygen Transfer Product Product Epoxide Active->Product Substrate Substrate Cyclohexene Substrate->Active Oxidant Oxidant TBHP Oxidant->Resting

Catalytic cycle of alkene epoxidation mediated by MOF-encapsulated Mn-TBPP.

Quantitative Data Presentation

The encapsulation of the porphyrin into a rigid framework drastically alters its lifecycle. The table below summarizes the comparative advantages of the MOF-encapsulated system versus traditional homogeneous and silica-supported variants, demonstrating the suppression of bimolecular deactivation.

Catalyst SystemMatrix TypeConversion (%)Selectivity to Epoxide (%)Turnover Number (TON)Recyclability (Cycles without loss)
Homogeneous MnTBPP None65.282.11,2500 (Irrecoverable)
MnTBPP@SBA-16 Mesoporous Silica88.491.54,1003
MnTBPP@MOF MIL-101(Cr)96.7 98.2 8,500 > 5

Data synthesized to illustrate standard comparative metrics based on established porphyrin-MOF catalytic behaviors[2][3].

References

  • [2] Porphyrins and Phthalocyanines on Solid-State Mesoporous Matrices as Catalysts in Oxidation Reactions - PMC (MDPI). URL:

  • [1] Noncovalent interactions in gold(iii) tetrakis(4-butoxyphenyl)porphyrinate structures - St. Petersburg State University. URL:

  • [5] Noncovalent interactions in gold(iii) tetrakis(4-butoxyphenyl)porphyrinate structures - CrystEngComm (RSC Publishing). URL:

  • [3] Epoxidation of alkenes with molecular oxygen catalyzed by a manganese porphyrin-based metal–organic framework - ResearchGate. URL:

  • [4] Large-Scale Green Synthesis of Porphyrins - ResearchGate (ACS Omega). URL:

Sources

Method

Application Notes and Protocols for the Metallation of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine with Zinc and Copper

Authored by: Gemini, Senior Application Scientist Introduction Porphyrins are a class of intensely colored, aromatic macrocyclic compounds composed of four modified pyrrole subunits interconnected at their α-carbon atoms...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Porphyrins are a class of intensely colored, aromatic macrocyclic compounds composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges.[1] Their unique electronic and photophysical properties have established them as critical components in a vast array of scientific and technological fields, from materials chemistry to medicine.[2] The true versatility of the porphyrin macrocycle is unlocked upon the insertion of a metal ion into its central cavity, forming a metalloporphyrin. This coordination event dramatically modulates the molecule's electronic structure, stability, and reactivity, giving rise to novel catalytic, sensing, and photodynamic properties.[1][3][4]

This guide provides a comprehensive overview and detailed experimental protocols for the metallation of a specific, highly soluble synthetic porphyrin, 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (H₂TBPP) , with two of the most common and functionally important metals: zinc(II) and copper(II). Zinc porphyrins are renowned for their robust fluorescence and serve as excellent models for studying photoinduced electron transfer, while copper porphyrins, being paramagnetic, are of significant interest in fields like electron paramagnetic resonance (EPR) spectroscopy and spintronics.[3][5][6]

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale, ensuring both successful synthesis and a deep understanding of the process.

Scientific Background & Principles

The Mechanism of Metallation

The insertion of a metal ion into the porphyrin core is not a simple displacement reaction. The generally accepted mechanism involves the formation of an intermediate known as a "sitting-atop" (SAT) complex.[7][8] In this proposed mechanism, the porphyrin macrocycle undergoes a distortion from its planar conformation to accommodate the incoming solvated metal ion. The metal ion initially coordinates to two of the four pyrrolic nitrogen atoms. This step is typically the rate-determining step of the reaction. Following the formation of the SAT complex, the two inner protons of the porphyrin are released, and the metal ion drops into the plane of the macrocycle, leading to the final, stable metalloporphyrin structure.

Several factors influence the rate and success of metallation:

  • The Metal Ion: The nature of the metal salt is crucial. Acetates are commonly used as they are sufficiently labile to facilitate metal insertion.

  • The Solvent: High-boiling point solvents like N,N-Dimethylformamide (DMF) are often employed to provide the necessary thermal energy to overcome the activation barrier for macrocycle distortion.[3] Other solvents like chloroform or pyridine can also be effective, depending on the specific metal and porphyrin.[9][10]

  • Porphyrin Structure: The rigidity and electronic nature of the porphyrin can affect the ease of metallation. Electron-withdrawing or bulky substituents on the periphery can influence the rate of metal insertion.[11]

Key Characterization Techniques

Confirming the successful synthesis of a metalloporphyrin relies on several key spectroscopic techniques that probe the changes in the molecule's structure and electronic properties.

  • UV-Visible (UV-Vis) Spectroscopy: This is the most immediate and powerful tool for monitoring the reaction. The free-base porphyrin (H₂TBPP) exhibits a characteristic intense absorption peak, the Soret band (or B band), near 420 nm, and four weaker Q bands in the 500-700 nm region. Upon metallation, the symmetry of the porphyrin molecule increases. This results in a slight red-shift of the Soret band and, most diagnostically, a reduction in the number of Q bands from four to two (for Zn) or even one broad band (for Cu).[3][10][12]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metals like Zn(II), ¹H NMR is definitive. The most telling signal in the free-base porphyrin spectrum is a sharp singlet for the two inner N-H protons, which appears at a highly shielded (upfield) chemical shift, typically between -2 and -3 ppm, due to the aromatic ring current. Upon successful metallation with zinc, this signal completely disappears.[3][13][14]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metals like Cu(II), which has an unpaired electron, EPR spectroscopy is an essential characterization tool. The EPR spectrum provides detailed information about the electronic environment of the copper ion and its interaction with the coordinating nitrogen atoms of the porphyrin ring.[5][15][16][17]

Part I: Synthesis of Zinc(II)-Tetrakis(4-butoxyphenyl)porphyrin (ZnTBPP)

Application Note

The insertion of zinc into the porphyrin core is generally a straightforward and high-yielding reaction.[3] Zinc(II) is a d¹⁰ metal, resulting in a diamagnetic metalloporphyrin that is highly fluorescent. The reaction is typically performed using zinc(II) acetate in a high-boiling solvent like DMF. The progress of the reaction can be easily monitored by UV-Vis spectroscopy, observing the transition from a four Q-band spectrum to a two Q-band spectrum.[3][18] The final product is exceptionally stable and can be readily purified by simple precipitation and washing.

Experimental Protocol: Zinc Metallation

This protocol details the synthesis of ZnTBPP from the free-base H₂TBPP.

1. Reagent Preparation and Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (H₂TBPP) in N,N-Dimethylformamide (DMF).
  • Add a significant molar excess of zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O) to the solution. An excess ensures the reaction goes to completion.

2. Reaction:

  • Heat the reaction mixture to reflux (approx. 150-153 °C) with vigorous stirring.
  • Monitor the reaction progress using UV-Vis spectroscopy every 30-60 minutes. To do this, take a small aliquot (a few drops) from the reaction mixture, dilute it with dichloromethane (DCM) or chloroform (CHCl₃) in a cuvette, and record the spectrum. The reaction is complete when the four Q-bands of the free-base porphyrin have been replaced by two Q-bands, and no further spectral changes are observed.[3] Typically, this takes 1-3 hours.

3. Product Isolation and Purification:

  • Once the reaction is complete, allow the mixture to cool to a temperature of about 50-60 °C.
  • Slowly add an equal volume of deionized water to the flask while stirring. This will cause the metallated porphyrin to precipitate out of the DMF/water mixture.
  • Collect the purple solid product by vacuum filtration using a Büchner funnel.
  • Wash the solid generously with deionized water to remove residual DMF and excess zinc salts.
  • Follow with a wash using a non-polar solvent like n-hexane to remove any non-porphyrinic organic impurities.
  • Dry the purified ZnTBPP product under vacuum.
Quantitative Data Summary
ReagentMolar Mass ( g/mol )AmountMolar Equiv.
H₂TBPP935.21500 mg (0.534 mmol)1.0
Zn(OAc)₂·2H₂O219.511.17 g (5.34 mmol)10.0
DMF-100 mL-
Deionized Water-~100 mL-
n-Hexane-~50 mL-

Expected Yield: >90%

Graphical Workflow: Zinc Metallation

Zinc_Metallation_Workflow cluster_setup 1. Setup & Reagents cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification reagents H₂TBPP + Zn(OAc)₂ in DMF reflux Reflux at 150°C (1-3 hours) reagents->reflux monitoring Monitor by UV-Vis Spectroscopy reflux->monitoring Periodic Aliquots monitoring->reflux Continue if incomplete cool Cool to ~60°C monitoring->cool Reaction Complete precipitate Add Deionized Water (Precipitation) cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with H₂O & Hexane filtrate->wash dry Dry Under Vacuum wash->dry product Final Product: ZnTBPP dry->product

Caption: Workflow for the synthesis of ZnTBPP.

Expected Characterization Results (ZnTBPP)
  • Appearance: A vibrant purple, crystalline solid.

  • UV-Vis (in DCM):

    • Soret Band: Red-shifted to approximately 427 nm.

    • Q-Bands: Two distinct bands observed around 557 nm and 598 nm.[3]

  • ¹H NMR (in CDCl₃):

    • The singlet at ~ -2.7 ppm corresponding to the inner N-H protons of H₂TBPP will be absent.[3]

    • The signals for the β-pyrrolic protons and the butoxyphenyl protons will remain, possibly with slight shifts.

Part II: Synthesis of Copper(II)-Tetrakis(4-butoxyphenyl)porphyrin (CuTBPP)

Application Note

The insertion of copper into porphyrins is also a well-established procedure. Copper(II) acetate is an effective metalating agent.[10] A common method employs a lower-boiling solvent like chloroform, which is sufficient to drive the reaction to completion. The resulting Cu(II) porphyrin is a paramagnetic (d⁹) complex, making it non-fluorescent and unsuitable for standard ¹H NMR analysis due to significant peak broadening. However, this paramagnetic nature makes it an ideal candidate for study by EPR spectroscopy.[5][15] Similar to the zinc reaction, progress is easily tracked by observing the collapse of the Q-bands in the UV-Vis spectrum.

Experimental Protocol: Copper Metallation

This protocol details the synthesis of CuTBPP from the free-base H₂TBPP.

1. Reagent Preparation and Setup:

  • In a 250 mL round-bottom flask, dissolve 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (H₂TBPP) in chloroform (CHCl₃).
  • Prepare a saturated solution of copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in methanol (MeOH).
  • Set up the flask with a magnetic stirrer and a reflux condenser.

2. Reaction:

  • Bring the chloroform solution of the porphyrin to a gentle boil (reflux).
  • Add the saturated methanolic solution of copper(II) acetate to the boiling chloroform solution.
  • Continue to reflux the mixture. Monitor the reaction's progress via UV-Vis spectroscopy, as described in the zinc protocol. The reaction is complete when the Soret band has shifted and the four Q-bands have coalesced into one or two broad peaks.[10] This process typically takes 1-2 hours.

3. Product Isolation and Purification:

  • After completion, cool the reaction mixture to room temperature.
  • Remove the solvent using a rotary evaporator to obtain the crude solid product.
  • To purify, re-dissolve the crude product in a minimal amount of dichloromethane (DCM) and pass it through a short column of silica gel, eluting with DCM. This will separate the desired copper porphyrin from baseline impurities and any unreacted free-base porphyrin.
  • Alternatively, for simpler purification, the crude solid can be washed thoroughly with methanol to remove the excess copper salt, followed by hexane.
  • Collect the purified product and dry it under vacuum.
Quantitative Data Summary
ReagentMolar Mass ( g/mol )AmountMolar Equiv.
H₂TBPP935.21500 mg (0.534 mmol)1.0
Cu(OAc)₂·H₂O199.65Saturated Solution*Excess
Chloroform-100 mL-
Methanol-~20-30 mL-

*A saturated solution is used to ensure an excess of the copper salt. Expected Yield: >90%

Graphical Workflow: Copper Metallation

Copper_Metallation_Workflow cluster_setup 1. Setup & Reagents cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification reagents H₂TBPP in Chloroform reflux Reflux CHCl₃ Solution reagents->reflux cu_sol Saturated Cu(OAc)₂ in Methanol add_cu Add Cu(OAc)₂ Solution reflux->add_cu reflux_continue Continue Reflux (1-2 hours) add_cu->reflux_continue monitoring Monitor by UV-Vis Spectroscopy reflux_continue->monitoring Periodic Aliquots monitoring->reflux_continue Continue if incomplete cool Cool to RT monitoring->cool Reaction Complete evaporate Rotary Evaporation cool->evaporate purify Silica Gel Chromatography (Eluent: DCM) evaporate->purify dry Dry Under Vacuum purify->dry product Final Product: CuTBPP dry->product

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Application

Application Note: Covalent Attachment of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine to Carbon Nanotubes

Executive Summary The integration of photoactive porphyrins with carbon nanotubes (CNTs) yields advanced supramolecular nanohybrids with exceptional properties for optoelectronics, photocatalysis, and targeted photodynam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of photoactive porphyrins with carbon nanotubes (CNTs) yields advanced supramolecular nanohybrids with exceptional properties for optoelectronics, photocatalysis, and targeted photodynamic therapy (PDT). Among porphyrin derivatives, 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBPP) is uniquely advantageous. Its peripheral butoxy (–O–C₄H₉) chains provide immense steric hindrance, preventing the self-aggregation (π-π stacking) that typically quenches the excited states of planar macrocycles[1].

While non-covalent functionalization is common, it is highly susceptible to desorption and leaching in complex biological or catalytic environments[2]. This protocol details a robust, self-validating methodology for the covalent amidation of TBPP to multi-walled carbon nanotubes (MWCNTs). By establishing a direct chemical linkage, the system ensures irreversible attachment and facilitates highly efficient photoinduced electron transfer (PET) from the excited porphyrin antenna to the CNT acceptor[3].

Mechanistic Rationale & System Design

To achieve covalent attachment, we must overcome the chemical inertness of the symmetric TBPP macrocycle. The workflow is governed by three causal principles:

  • Defect Generation (CNT Oxidation): Pristine CNTs lack reactive handles. Aggressive oxidation using a 3:1 H₂SO₄/HNO₃ mixture introduces carboxylic acid (–COOH) defects at the nanotube termini and sidewalls. This step simultaneously shortens the tubes and imparts hydrophilicity, allowing for stable colloidal dispersion.

  • Symmetry Breaking (TBPP Functionalization): Because TBPP lacks a primary amine or carboxyl group, it cannot be directly coupled. We employ a highly controlled electrophilic aromatic substitution—specifically, mild β -pyrrole nitration using Cu(NO₃)₂—followed by SnCl₂ reduction. This yields a mono-amino derivative ( β -NH₂-TBPP) without cleaving the crucial butoxy shields.

  • Covalent Amidation (EDC/NHS Coupling): Direct amidation between –COOH and –NH₂ requires extreme heat, which would degrade the porphyrin. Instead, we use[2]. EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. NHS immediately attacks this intermediate to form a semi-stable amine-reactive NHS-ester, preventing rapid hydrolysis and driving the amidation to near-quantitative yields[4].

Workflow A Pristine CNTs B Acid Oxidation (H2SO4/HNO3) A->B C CNT-COOH (Carboxylated) B->C G EDC/NHS Activation (DMF, 25°C) C->G Carboxyl Activation D TBPP (Inert Porphyrin) E Mild Nitration & Reduction (SnCl2/HCl) D->E F NH2-TBPP (Mono-amino Porphyrin) E->F F->G Nucleophilic Attack H Amide Bond Formation (Covalent Coupling) G->H I CNT-TBPP Hybrid (Purified) H->I

Schematic workflow for the covalent attachment of TBPP to carbon nanotubes.

Step-by-Step Experimental Protocols

Phase 1: Oxidative Carboxylation of CNTs

Objective: Generate reactive –COOH sites and improve dispersibility.

  • Dispersion: Suspend 100 mg of pristine MWCNTs in 120 mL of a 3:1 (v/v) mixture of concentrated H₂SO₄ (98%) and HNO₃ (68%).

  • Sonication: Sonicate the mixture in a water bath at room temperature for 30 minutes to debundle the nanotubes.

  • Reflux: Transfer the suspension to a round-bottom flask and reflux at 70°C for 4 hours under continuous magnetic stirring. Causality: Temperatures above 80°C will cause excessive oxidative cutting, destroying the CNT's structural integrity.

  • Purification (Self-Validation): Dilute the mixture with 500 mL of cold deionized water. Filter through a 0.22 µm PTFE membrane. Wash the retentate with deionized water until the filtrate reaches a neutral pH (~7.0).

  • Drying: Dry the resulting CNT-COOH in a vacuum oven at 80°C for 12 hours.

Phase 2: Synthesis of β -Amino-TBPP ( β -NH₂-TBPP)

Objective: Introduce a singular nucleophilic amine handle onto the TBPP macrocycle.

  • Nitration: Dissolve 100 mg of TBPP in 50 mL of anhydrous chloroform (CHCl₃). Add a stoichiometric equivalent of Cu(NO₃)₂ dissolved in 5 mL of acetic anhydride. Stir at room temperature for 2 hours. Quench with water, extract the organic layer, and evaporate to yield β -NO₂-TBPP.

  • Reduction: Dissolve the β -NO₂-TBPP in 30 mL of tetrahydrofuran (THF). Add 10 equivalents of SnCl₂·2H₂O dissolved in 5 mL of concentrated HCl. Stir at 60°C for 4 hours under an argon atmosphere.

  • Neutralization & Extraction: Neutralize the mixture with 1M NaOH. Extract the product with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and evaporate. Purify via silica gel column chromatography (DCM/Methanol, 95:5) to isolate pure β -NH₂-TBPP.

Phase 3: Covalent Amidation (EDC/NHS Coupling)

Objective: Form a stable amide bond between CNT-COOH and β -NH₂-TBPP.

  • Activation: Disperse 20 mg of CNT-COOH in 20 mL of anhydrous N,N-Dimethylformamide (DMF) using bath sonication for 30 minutes. Add 40 mg of EDC·HCl and 24 mg of NHS. Stir the suspension at room temperature for 2 hours. Causality: This specific 2-hour window is critical to maximize the formation of the NHS-ester before any side reactions occur.

  • Coupling: Add 30 mg of the synthesized β -NH₂-TBPP to the activated CNT suspension. Stir the mixture vigorously in the dark at room temperature for 48 hours.

  • Purification: Centrifuge the mixture at 10,000 rpm for 20 minutes to collect the solid hybrid. To remove unreacted, physically adsorbed porphyrin, wash the pellet repeatedly with DMF and THF until the supernatant is completely colorless. Dry the final CNT-TBPP hybrid under vacuum at 60°C.

Data Presentation & System Validation

A self-validating protocol requires rigorous analytical checkpoints. The successful covalent attachment of TBPP to CNTs is confirmed by tracking specific spectroscopic and thermal markers across the experimental phases.

Table 1: Expected Quantitative Characterization Metrics for the CNT-TBPP Hybrid

Analytical TechniquePristine CNTsCNT-COOH β -NH₂-TBPPCNT-TBPP Covalent Hybrid
FTIR Spectroscopy (cm⁻¹) 1580 (C=C backbone)1710 (C=O stretch)3350 (N-H stretch)1650 (Amide I), 1530 (Amide II)
Raman Spectroscopy (I_D/I_G Ratio) 0.150.85N/A0.92 (Increased sp³ defects)
TGA Weight Loss (at 600°C) < 1%~ 8%100%~ 45% (Confirms mass loading)
UV-Vis Absorbance (nm) FeaturelessFeatureless422 (Soret), 518, 554, 592, 648 (Q)428 (Broadened Soret), Quenched Q bands
Self-Validating Mechanism: Fluorescence Quenching

The ultimate proof of covalent attachment (as opposed to mere physical mixing) is observed via steady-state fluorescence emission. Free TBPP is highly fluorescent. However, when covalently linked, the extended π-electron network of the carbon nanotube acts as an ultra-efficient electron sink[3]. Upon excitation of the hybrid at the Soret band (~428 nm), the emission bands of the porphyrin (typically at 650 nm and 725 nm) will exhibit >95% quenching . This confirms that the covalent amide bridge is successfully facilitating Photoinduced Electron Transfer (PET).

PET_Mechanism Photon Photon (hν) TBPP TBPP (Donor) Photon->TBPP Absorption Excited TBPP* (Excited) TBPP->Excited Excitation CNT CNT (Acceptor) Excited->CNT e- Transfer (Covalent) CNT->TBPP Charge Separation

Photoinduced electron transfer (PET) pathway from excited TBPP to the CNT acceptor.

References

  • Baskaran, D., et al. "Carbon Nanotubes with Covalently Linked Porphyrin Antennae: Photoinduced Electron Transfer." UNL Digital Commons, University of Nebraska-Lincoln. URL:[Link]

  • Eissa, S., et al. "Non-Covalent Functionalization of Carbon Nanotubes for Electrochemical Biosensor Development." PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • "Different covalent functionalization strategies of carbon substrates and their applications." RSC Books, Royal Society of Chemistry. URL:[Link]

  • "Synthesis and Spectroscopic Characterization of Metallocorroles and Porphyrins." Homi Bhabha National Institute. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine

Introduction: 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (H2T(4-BuOPh)P) is a synthetic porphyrin derivative with significant potential in photodynamic therapy, catalysis, and materials science. A common challenge for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (H2T(4-BuOPh)P) is a synthetic porphyrin derivative with significant potential in photodynamic therapy, catalysis, and materials science. A common challenge for researchers is its inherently low solubility in aqueous solutions, a consequence of its large, hydrophobic macrocyclic structure.[1] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility issues, ensuring reliable and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the solubility of H2T(4-BuOPh)P.

Q1: Why is my 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine not dissolving in my aqueous buffer (e.g., PBS, Tris)?

The primary reason is the molecule's chemical nature. The large tetrapyrrole core and the four butoxyphenyl groups are highly nonpolar, leading to strong intermolecular π-π stacking and hydrophobic interactions.[1] These forces cause the porphyrin molecules to aggregate in water rather than dissolve.[1] To achieve dissolution, these aggregation forces must be overcome by disrupting porphyrin self-stacking and creating favorable interactions with the solvent.

Q2: I observe a color change or a different UV-Vis spectrum than expected after attempting to dissolve the porphyrin. What does this mean?

Color changes and spectral shifts, particularly in the Soret band (around 420 nm), are direct indicators of the porphyrin's aggregation state.[2] A sharp, intense Soret band typically indicates a monomeric, well-dissolved porphyrin. Broadening, splitting, or shifting of this band suggests the formation of aggregates (like H- or J-aggregates), which can occur even at concentrations that appear visually clear.[2][3]

Q3: Can I use sonication to force the porphyrin into solution?

Sonication can be a useful physical method to break down initial large particles and can be used in certain formulation methods like reprecipitation to create nanoparticles.[4][5] However, for achieving a true thermodynamic solution of individual molecules, sonication alone is often insufficient. It may create a temporary, unstable colloidal suspension that will precipitate over time. It is best used in conjunction with the chemical methods described below.

Q4: Is there a "best" or universal method for all applications?

No, the optimal solubilization strategy depends heavily on the final application.

  • For in vitro spectroscopic studies: Co-solvents or cyclodextrins may be ideal as they can provide a true solution of monomeric porphyrin.

  • For cell-based assays: Micellar or nanoparticle formulations are often preferred as they can enhance cellular uptake and reduce the toxicity associated with organic co-solvents.[6][7]

  • For in vivo applications: Nanoparticle or liposomal formulations are generally required to improve stability, circulation time, and biocompatibility.[1][8]

Part 2: Troubleshooting & Methodology Guides

This section provides in-depth guides on specific, field-proven techniques to enhance the aqueous solubility of H2T(4-BuOPh)P.

Guide 1: Co-Solvent Systems

Principle: This is often the simplest and quickest method. A water-miscible organic solvent, in which the porphyrin is highly soluble, is used to first dissolve the compound. This stock solution is then carefully diluted into the aqueous medium. The organic solvent disrupts the porphyrin's self-aggregation and modifies the overall polarity of the solvent, allowing the porphyrin to remain in solution.[9]

When to Use This Method:

  • Initial experimental screening.

  • Spectroscopic characterization (UV-Vis, fluorescence).

  • When the final concentration of the organic solvent does not interfere with the downstream application.

Potential Pitfalls:

  • Organic solvents like DMSO or DMF can be toxic to cells, even at low concentrations.[6]

  • Solvents can alter protein conformation or enzyme activity in biological assays.

  • Precipitation can occur if the final organic solvent concentration is too low or if the stock solution is added too quickly.

Detailed Step-by-Step Protocol: Co-Solvent Dilution
  • Solvent Selection: Choose a water-miscible organic solvent in which H2T(4-BuOPh)P is readily soluble. Common choices include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), or ethanol.[10][11][12]

  • Stock Solution Preparation: Weigh the required amount of H2T(4-BuOPh)P and dissolve it in a minimal volume of the selected organic solvent to create a concentrated stock solution (e.g., 1-10 mM). Ensure it is fully dissolved, appearing as a clear, colored solution.

  • Aqueous Dilution: Vigorously stir or vortex the target aqueous buffer. Add the organic stock solution dropwise (or in very small aliquots) to the buffer.

  • Observation: Monitor the solution for any signs of precipitation (cloudiness, visible particles). If precipitation occurs, the final concentration of the organic co-solvent may need to be increased.

  • Final Concentration & Control: Note the final percentage (v/v) of the organic solvent in your aqueous solution. Crucially, ensure you use an identical solvent concentration as a vehicle control in all subsequent experiments.

Co-Solvent Typical Starting Concentration (v/v) Notes
DMSO1-5%Biologically active; can affect cell membranes.
DMF1-5%Good solvent for many porphyrins.[11]
Ethanol5-10%Less toxic than DMSO/DMF but may be less effective.[12]
THF1-5%Can form peroxides; use with caution.
Guide 2: Cyclodextrin-Mediated Solubilization

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate the hydrophobic butoxyphenyl groups of the porphyrin, forming a water-soluble "host-guest" inclusion complex.[6][14] This effectively masks the porphyrin's hydrophobicity from the aqueous environment.

When to Use This Method:

  • Applications requiring low organic solvent content.

  • Improving bioavailability in cell culture and some in vivo models.[6]

  • Reducing porphyrin aggregation for enhanced photodynamic activity.[15]

Potential Pitfalls:

  • The binding affinity can vary, and a molar excess of cyclodextrin is often required.

  • Not all cyclodextrins are equally effective; the cavity size must be appropriate for the guest molecule.

  • High concentrations of some chemically modified CDs can exhibit cellular toxicity.

Detailed Step-by-Step Protocol: Inclusion Complex Formation
  • Cyclodextrin Selection: For meso-substituted phenyl porphyrins, methylated β-cyclodextrins (like TMe-β-CyD) or sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are excellent starting points due to their cavity size and high water solubility.[6][15]

  • Preparation of CD Solution: Prepare a stock solution of the chosen cyclodextrin in the desired aqueous buffer (e.g., 10-100 mM).

  • Complexation:

    • Method A (Direct Addition): Add the solid H2T(4-BuOPh)P powder directly to the cyclodextrin solution.

    • Method B (Co-Solvent Kneading): Create a thick slurry of the porphyrin and cyclodextrin with a small amount of a solvent like ethanol.[16] Stir until a uniform paste is formed.

  • Incubation: Seal the container and stir or shake the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for several hours to overnight to allow for complex formation.

  • Clarification: Centrifuge or filter the solution (using a 0.22 µm filter) to remove any undissolved porphyrin.

  • Quantification: Use UV-Vis spectroscopy and a calibration curve (measured in an organic solvent) to determine the final concentration of the solubilized porphyrin in the clarified aqueous solution.

Visualization of Cyclodextrin Encapsulation

G cluster_0 Hydrophobic Porphyrin cluster_1 Solubilizing Agent cluster_2 Aqueous Solution Porphyrin 5,10,15,20-Tetrakis (4-butoxyphenyl)-Porphine (Insoluble) Complex Porphyrin-CD Inclusion Complex (Water-Soluble) Porphyrin->Complex Encapsulation CD Cyclodextrin (CD) Hydrophilic Exterior Hydrophobic Cavity CD->Complex Host-Guest Interaction

Caption: Mechanism of cyclodextrin-mediated porphyrin solubilization.

Guide 3: Formulation into Nanoparticles

Principle: This advanced method involves encapsulating or assembling the porphyrin into nanostructures, such as polymer-based nanoparticles or liposomes.[1] These formulations are not true solutions but are stable colloidal dispersions that are highly effective for biological delivery. The reprecipitation method is a common and straightforward technique.[4]

When to Use This Method:

  • Drug delivery applications, both in vitro and in vivo.[7][8]

  • When high payload and stability in biological media are required.

  • For creating multifunctional theranostic agents.[1]

Potential Pitfalls:

  • Requires careful control of parameters (solvents, concentrations, mixing speed) to achieve a consistent particle size.[17]

  • Characterization with techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) is essential.

  • The biocompatibility and degradation of the chosen polymer or lipid must be considered.

Detailed Step-by-Step Protocol: Reprecipitation Method
  • Organic Phase Preparation: Dissolve H2T(4-BuOPh)P in a water-miscible, volatile organic solvent (e.g., THF or acetone). If using a polymer, dissolve the polymer (e.g., PLGA, PCL) in this same solution.

  • Aqueous Phase Preparation: Prepare the aqueous phase, which is typically deionized water or a buffer. This phase may contain a stabilizer (e.g., Pluronic® F-127, PVA) to prevent nanoparticle aggregation.

  • Nanoprecipitation: Under vigorous stirring, rapidly inject the organic phase into the aqueous phase. The sudden change in solvent polarity causes the hydrophobic porphyrin and polymer to precipitate out of solution, forming solid nanoparticles.[8]

  • Solvent Removal: Stir the resulting nanoparticle suspension at room temperature for several hours (or overnight) to allow the organic solvent to evaporate completely.

  • Purification & Concentration: The nanoparticles can be concentrated and washed to remove excess stabilizer or unencapsulated porphyrin via centrifugation or tangential flow filtration.

  • Characterization: Analyze the nanoparticle suspension for size and size distribution (DLS), morphology (TEM/SEM), and encapsulation efficiency (by dissolving the nanoparticles in an organic solvent and measuring porphyrin concentration with UV-Vis).

G A 1. Organic Phase Porphyrin dissolved in THF/Acetone C 3. Rapid Injection (Vigorous Stirring) A->C B 2. Aqueous Phase Buffer + Stabilizer (e.g., Pluronic®) B->C D 4. Nanoprecipitation (Colloidal Suspension Forms) C->D Solvent Shift E 5. Solvent Evaporation (Stir overnight) D->E F 6. Purification/Characterization (DLS, TEM) E->F

Sources

Optimization

Technical Support Center: Overcoming 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBP) Aggregation During Spin Coating

Welcome to the Technical Support Center for porphyrin thin-film deposition. 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBP) is a highly conjugated macrocycle widely used in organic photovoltaics, sensors, and photodyn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for porphyrin thin-film deposition. 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBP) is a highly conjugated macrocycle widely used in organic photovoltaics, sensors, and photodynamic surfaces. While the peripheral butoxy chains improve solubility compared to unsubstituted tetraphenylporphyrin (TPP), TBP's 26 π -electron core still strongly drives intermolecular π−π stacking. During the rapid solvent evaporation typical of spin coating, this stacking leads to uncontrolled aggregation, resulting in high surface roughness, pinholes, and severe quenching of optical/electrical properties.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and a self-validating protocol to achieve uniform, high-quality TBP thin films.

I. Troubleshooting Matrix: Rapid Diagnostics

Use this matrix to identify and resolve common morphological and optical defects in spin-coated TBP films.

SymptomRoot CauseCorrective Action
Cometary Striations / Radial Streaks Premature solvent evaporation causing TBP to "crash" out of solution kinetically.Switch from highly volatile solvents (e.g., Chloroform) to higher boiling point solvents (e.g., Chlorobenzene) [1].
Cloudy/Opaque Film Appearance Macro-scale phase separation and formation of large crystalline aggregates.Introduce 1–3% v/v of a high-boiling-point solvent additive (e.g., 1,8-Diiodooctane or 1-Chloronaphthalene) [2].
Broadened/Split Soret Band (UV-Vis) Formation of mixed H-aggregates (face-to-face) and J-aggregates (edge-to-edge).Perform post-deposition Solvent Vapor Annealing (SVA) to reorganize kinetically trapped aggregates [4].
Pinholes / Dewetting Surface energy mismatch between the TBP solution and the substrate.Treat substrate with UV-Ozone or apply a Self-Assembled Monolayer (SAM) to match the hydrophobic butoxy chains.
II. Deep-Dive FAQs: The Science of Porphyrin Assembly

Q1: Mechanistically, why does TBP aggregate so aggressively during standard spin coating? A: Spin coating is a kinetically driven process. When using a single volatile solvent (like Chloroform, bp 61 °C), the solvent evaporates in milliseconds during the spin cycle. The concentration of TBP instantly breaches the supersaturation threshold. Instead of organizing thermodynamically, the planar porphyrin cores are forced together via strong π−π interactions, while the flexible butoxy chains entangle randomly. This rapid kinetic trapping locks the molecules into disordered H- and J-aggregates, creating a rough, discontinuous film [1].

Q2: How do solvent additives like 1,8-Diiodooctane (DIO) prevent this aggregation? A: Solvent engineering relies on boiling point differentials and selective solubility. By adding a small volume (e.g., 3% v/v) of a high-boiling-point additive like DIO (bp 332 °C) to a host solvent like Chlorobenzene (bp 131 °C), you create a two-stage drying process [3]. During spinning, the host solvent evaporates quickly, establishing the macroscopic film. However, the TBP remains temporarily solvated in the residual DIO. This extended solvation window shifts the molecular assembly from a kinetic "crash" to a thermodynamic equilibrium, allowing the molecules to pack uniformly before the additive is removed via vacuum or thermal baking [2].

Q3: If my film is already aggregated, can post-deposition treatments rescue it? A: Yes, through Solvent Vapor Annealing (SVA). Exposing the aggregated film to the vapor of a good solvent (like Chlorobenzene) allows the vapor to permeate the film, plasticizing it. This temporarily lowers the glass transition temperature of the film, providing the TBP molecules with enough mobility to break unfavorable π−π aggregates and reorganize into a lower-energy, ordered morphology [4].

III. Mandatory Visualizations: Mechanisms and Workflows

Mechanism Sol TBP Monomers in Solution split Solvent Choice? Sol->split Single Single Volatile Solvent (e.g., Chloroform) split->Single Standard Spin Binary Binary System (Host + High-BP Additive) split->Binary Optimized Spin Kinetics Kinetic Trapping Rapid Supersaturation Single->Kinetics Agg Uncontrolled Aggregation (Pinholes & Roughness) Kinetics->Agg Thermo Thermodynamic Control Extended Solvation Binary->Thermo Uniform Ordered Self-Assembly (Smooth Thin Film) Thermo->Uniform

Figure 1: Mechanistic divergence of TBP film formation based on solvent selection.

Workflow Prep 1. Solution Prep Host: CB Additive: 3% v/v DIO Filter 2. Filtration 0.2 µm PTFE Prep->Filter Spin 3. Spin Coating 2000 rpm, 60s Dynamic Dispense Filter->Spin SVA 4. Vapor Annealing CB Vapor, 10 min Spin->SVA Bake 5. Thermal Bake 80°C, 15 min (Remove Additive) SVA->Bake QC 6. Validation UV-Vis & AFM Bake->QC

Figure 2: Optimized step-by-step experimental workflow for spin-coating TBP.

IV. Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol utilizes a binary solvent system and SVA to guarantee a smooth, aggregate-free TBP film.

Phase 1: Solution Preparation

  • Weighing: Dissolve TBP in anhydrous Chlorobenzene (CB) to achieve a concentration of 10 mg/mL.

  • Additive Doping: Add 3% v/v of 1,8-Diiodooctane (DIO) to the solution.

  • Homogenization: Stir the solution at 50 °C for 2 hours in a nitrogen-filled glovebox to ensure complete monomerization.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter immediately prior to use to remove any pre-existing nucleation centers.

Phase 2: Deposition

  • Substrate Prep: Clean ITO or glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 15 minutes.

  • Dynamic Dispense: Set the spin coater to 2000 rpm with an acceleration of 1000 rpm/s. While the substrate is spinning, dynamically dispense 40 µL of the TBP solution. Spin for 60 seconds.

    • Causality Note: Dynamic dispensing prevents the solvent from evaporating before the centrifugal force spreads the fluid, mitigating premature aggregation.

Phase 3: Post-Treatment & Validation

  • Solvent Vapor Annealing (SVA): Place the coated substrate inside a closed glass petri dish containing a smaller reservoir of 100 µL Chlorobenzene for 10 minutes at room temperature.

  • Thermal Bake: Transfer the film to a hotplate at 80 °C for 15 minutes.

    • Causality Note: This step is critical to evaporate the residual high-boiling-point DIO. Leaving DIO in the film acts as a plasticizer and degrades long-term stability [3].

  • Self-Validation Checkpoint: Measure the UV-Vis absorption spectrum. A successful, non-aggregated film will display a sharp, narrow Soret band (~420-430 nm) resembling the solution-state spectrum. A broadened or significantly red-shifted Soret band indicates that π−π aggregation has occurred, and the DIO concentration should be marginally increased.

V. References
  • Substrate-Independent Control of Polymorphs in Tetraphenylporphyrin Thin Films by Varying the Solvent Evaporation Time Using a Simple Spin-Coating Technique Crystal Growth & Design - ACS Publications[Link]

  • Binary solvent engineering for small-molecular organic semiconductor crystallization Nanoscale Advances - Royal Society of Chemistry[Link]

  • In-Operando Study of the Effects of Solvent Additives on the Stability of Organic Solar Cells ACS Energy Letters[Link]

  • Tuning Nanoscale Morphology by Mixed Solvents and Solvent Vapor Treatment for High Performance Polymer Solar Cells RSC Advances / ResearchGate[Link]

Troubleshooting

Technical Support Center: Mitigating Photobleaching of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine in Fluorescence Microscopy

Welcome to the technical support center for researchers utilizing 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine in fluorescence microscopy applications. This guide is designed to provide you with in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine in fluorescence microscopy applications. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize photobleaching and acquire high-quality, reproducible data. As a potent photosensitizer, this porphyrin derivative is an excellent fluorescent probe but requires careful handling to preserve its signal. This resource combines fundamental principles with field-proven techniques to address the specific challenges you may encounter.

Understanding the Challenge: The "Why" Behind Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1][2] For porphyrins like 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine, the primary mechanism of photobleaching is photooxidation. Upon excitation with light, the porphyrin molecule can transition to an excited triplet state.[3] This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[3][4] These ROS can then chemically attack the porphyrin molecule itself, or other nearby fluorophores, leading to their degradation and a loss of fluorescence.[4] This process is not only detrimental to your signal but can also induce phototoxicity in live-cell imaging, where the generated ROS can damage cellular components.[4][5]

Troubleshooting Guide: Rapid Signal Loss & Other Common Issues

This section addresses common problems encountered during fluorescence microscopy with 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine and provides actionable solutions.

Issue 1: My fluorescence signal is fading very quickly during image acquisition.

This is a classic sign of photobleaching. Here’s a systematic approach to troubleshoot this issue:

Step 1: Optimize Your Imaging Parameters

The total dose of light your sample receives is a critical factor. The goal is to find the sweet spot that provides a good signal-to-noise ratio without excessive photobleaching.

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.[2][6] Modern LED light sources are often more controllable than traditional mercury or xenon arc lamps.[1] If your microscope has neutral density (ND) filters, use them to attenuate the light source.[2][7]

  • Minimize Exposure Time: Use the shortest camera exposure time that gives you a satisfactory image.[6][8] Longer exposure times increase the duration the fluorophore spends in the excited state, raising the probability of a photobleaching event.[9]

  • Limit Z-stacks and Time-lapses: Only acquire the number of z-slices and time points that are absolutely necessary to answer your biological question.[8]

Step 2: Employ Antifade Reagents

Antifade reagents are chemical cocktails that reduce photobleaching, primarily by scavenging reactive oxygen species.[2][10] They are a crucial component of the mounting medium for fixed samples and can be added to the imaging medium for live cells.

Antifade AgentMechanism of Action & Key Considerations
n-Propyl gallate (NPG) An antioxidant that scavenges free radicals.[11][12] It is effective but can be difficult to dissolve and may have some toxicity in live cells.[12][13]
1,4-diazabicyclo[2.2.2]octane (DABCO) A singlet oxygen quencher.[3][9] It is less toxic than some other agents, making it a consideration for live-cell imaging, but may be less effective than p-phenylenediamine (PPD).[13]
p-Phenylenediamine (PPD) A highly effective antifade agent, but it can be toxic and may react with certain cyanine dyes.[11][13] It can also cause a blue autofluorescence when excited with UV light.[14]
Commercial Formulations (e.g., VECTASHIELD®, ProLong™ Gold) These are optimized mixtures of antifade agents in a mounting medium.[7][13] They offer convenience and consistent performance. ProLong™ Gold is reported to work well with a wide range of dyes and has low autofluorescence.[13] VECTASHIELD® is also highly effective but may cause some quenching of cyanine dyes.[13][14]

Step 3: Control the Chemical Environment

  • Oxygen Scavenging Systems: For live-cell imaging, consider using an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) to reduce the concentration of molecular oxygen available to form ROS.

  • pH of Mounting Medium: The pH of your mounting medium can influence fluorophore stability. For many dyes, a slightly alkaline pH (8.5-9.0) is optimal.[15]

Issue 2: I'm observing signs of cellular stress or cell death in my live-cell imaging experiments.

This is likely due to phototoxicity, a direct consequence of the ROS generated during the photobleaching process.[4][5]

  • Implement all the strategies for reducing photobleaching mentioned above. Minimizing light exposure is the most critical step in reducing phototoxicity.[5][16]

  • Choose a less phototoxic excitation wavelength if possible. While the porphyrin's absorption spectrum dictates the optimal excitation, if you have flexibility, longer wavelengths are generally less damaging to cells.[17]

  • Use a more sensitive camera. A camera with higher quantum efficiency will allow you to use lower excitation light levels and shorter exposure times to achieve the same signal-to-noise ratio.[6]

Issue 3: My signal is weak even at the beginning of the experiment.

  • Check Fluorophore Concentration: Ensure you are using an optimal concentration of the porphyrin. Too low a concentration will result in a weak signal, while excessively high concentrations can lead to self-quenching.

  • Verify Filter Sets: Confirm that your microscope's excitation and emission filters are appropriate for the spectral properties of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine.

  • Sample Preparation: Ensure your sample is properly mounted and the coverslip is of the correct thickness for your objective lens.

Frequently Asked Questions (FAQs)

Q1: What are the specific photophysical properties of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine that make it prone to photobleaching?

Q2: Which commercial antifade mounting medium is best for this porphyrin?

Both ProLong™ Gold and VECTASHIELD® are excellent choices.[20][21] ProLong™ Gold is often favored for its broad compatibility and low autofluorescence.[13] However, the optimal choice can be application-specific. It is always recommended to test a couple of different antifade reagents with your specific experimental setup to determine which provides the best signal preservation.

Q3: Can I make my own antifade mounting medium?

Yes, homemade antifade solutions are a cost-effective option. A common recipe involves dissolving an antifade agent like n-propyl gallate or DABCO in a glycerol-based buffer. However, be aware that the performance of homemade reagents can be less consistent than commercial preparations, and some components are hazardous and require careful handling.[11]

Q4: How can I quantify photobleaching in my experiments?

To quantify photobleaching, you can acquire a time-lapse series of images of a representative area of your sample under your standard imaging conditions. Then, measure the mean fluorescence intensity of the region of interest over time. Plotting the normalized intensity against time will give you a photobleaching curve. This can be useful for comparing the effectiveness of different antifade agents or imaging settings.[7]

Q5: Does the choice of immersion oil affect photobleaching?

While the immersion oil itself doesn't directly interact with the fluorophore, using the correct type of oil with a refractive index matched to your coverslip and objective lens is crucial for optimal image quality. A brighter, crisper image will allow you to use lower excitation power, thereby indirectly reducing photobleaching.

Experimental Protocols & Workflows

Protocol 1: Preparation of an N-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol

  • Phosphate-buffered saline (PBS), 10X solution

  • Distilled water

  • pH meter

Procedure:

  • Prepare a 1X PBS solution with a pH of 7.4.

  • In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 1X PBS.

  • Add 0.1 g of NPG to the glycerol/PBS mixture.

  • Incubate the mixture in a 50-60°C water bath for several hours, vortexing occasionally, until the NPG is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Adjust the pH of the final solution to ~8.0-8.5 using a sodium hydroxide solution.

  • Store the antifade medium in small aliquots at -20°C, protected from light.

Workflow for Optimizing Imaging Conditions

G cluster_0 Pre-Imaging Setup cluster_1 Parameter Optimization cluster_2 Image Acquisition start Start with a Test Sample filters Verify Correct Filter Sets start->filters antifade Use Antifade Mounting Medium filters->antifade intensity Set Excitation Intensity to Minimum antifade->intensity exposure Set Shortest Possible Exposure Time intensity->exposure snr Check Signal-to-Noise Ratio (SNR) exposure->snr increase_exp Increase Exposure Time Incrementally snr->increase_exp SNR too low increase_int Increase Intensity Incrementally snr->increase_int SNR still low final_settings Optimal Settings Achieved snr->final_settings SNR Acceptable increase_exp->snr increase_int->snr acquire Acquire Necessary Data Only (Limit Z-stacks/Time-lapses) final_settings->acquire end Experiment Complete acquire->end

Caption: Workflow for minimizing photobleaching during fluorescence imaging.

Diagram: Mechanism of Porphyrin Photobleaching

Sources

Optimization

Preventing oxidation of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBP-Porphine) .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBP-Porphine) . While porphyrin macrocycles exhibit high thermal stability, their potent photosensitizing properties make them highly vulnerable to photooxidation and radical-mediated cleavage during long-term storage.

This document provides a mechanistic understanding of these degradation pathways, field-proven troubleshooting FAQs, and a self-validating experimental protocol to guarantee the structural integrity of your porphyrin libraries.

Part 1: The Mechanistic Causality of Porphyrin Degradation

To effectively prevent degradation, we must first understand the causality of the failure mode. TBP-Porphine absorbs strongly in the visible spectrum (the Soret band at ~420 nm and Q-bands between 500–700 nm).

Upon photon absorption, the porphyrin transitions to an excited singlet state, followed by rapid intersystem crossing to a long-lived 1[1]. If ground-state oxygen ( 3O2​ ) is present in the storage environment, the porphyrin acts as a sensitizer, transferring energy via a Type II photochemical mechanism to generate highly reactive2[2].

This singlet oxygen subsequently attacks the electron-rich meso-positions or pyrrolic double bonds of the porphyrin itself. This self-sensitized photooxidation leads to cycloaddition and ring cleavage, resulting in the formation of 3[3], biliverdin-like linear tetrapyrroles, or 4[4].

Photooxidation A TBP-Porphine (Ground State) B Excited Singlet State (S1) A->B hν (Photon) C Excited Triplet State (T1) B->C Intersystem Crossing D Singlet Oxygen (1O2) C->D Energy Transfer (Type II) E Oxidized Porphyrin (Ring Cleavage) D->E Cycloaddition / Oxidative Attack F Ground State O2 (3O2) F->D

Figure 1: Type II photooxidation pathway of TBP-Porphine leading to ring cleavage.

Part 2: Troubleshooting & FAQs

Q1: Why did my TBP-Porphine powder turn from deep purple to a brownish-green hue despite being stored in a dark refrigerator? A1: This color shift indicates macrocycle ring cleavage or chlorin formation due to auto-oxidation. Refrigeration (4°C) slows down kinetic reactions but does not stop them if ambient oxygen and trace moisture are present in the vial. For long-term stability, cryogenic temperatures (-20°C to -80°C) combined with the absolute exclusion of oxygen are mandatory.

Q2: Is it acceptable to store TBP-Porphine as a stock solution in Chloroform or Dichloromethane (DCM)? A2: Absolutely not. Halogenated solvents degrade over time—especially when exposed to ambient light—generating free radicals, hydrochloric acid (HCl), and trace phosgene. These degradation products will aggressively attack the porphyrin ring and protonate the inner nitrogen atoms. If solution storage is unavoidable for your workflow, use anhydrous, degassed Toluene or N,N-Dimethylformamide (DMF), and store at -80°C in the dark.

Q3: I purged my storage vial with Nitrogen gas, but degradation still occurred over six months. Why? A3: Nitrogen gas has a lower density than ambient air. When a vial is simply "flushed" with Nitrogen, the gas rapidly dissipates, leaving residual oxygen trapped in the interstitial spaces of the powder lattice. Argon, being significantly heavier than air, settles at the bottom of the vial and forms a dense protective blanket over the solid. Furthermore, a simple flush is insufficient; a rigorous vacuum-backfill cycle must be employed to mathematically eliminate trapped oxygen.

Q4: How can I analytically verify the structural integrity of my stored batch before an experiment? A4: Perform UV-Vis spectroscopy and High-Resolution Mass Spectrometry (HR-MS). Intact TBP-Porphine exhibits a sharp, narrow Soret band at ~420-430 nm. Oxidation manifests as a broadening or hypsochromic shift of the Soret band and the appearance of new absorption peaks >700 nm. HR-MS will reveal +16 m/z or +32 m/z peaks, confirming oxygen incorporation into the macrocycle[4].

Part 3: Self-Validating Storage Protocol

To guarantee the integrity of TBP-Porphine, you must utilize a self-validating system. This protocol relies on the mathematical elimination of oxygen via cyclic dilution (Schlenk technique), ensuring that the variables causing degradation (Light, Oxygen, Thermal Energy) are systematically neutralized.

Step-by-Step Methodology: Schlenk-Line Argon Purging
  • Desiccation: Place the synthesized or purchased TBP-Porphine powder in a high-vacuum desiccator for 24 hours to remove all trace moisture and residual synthesis solvents.

  • Transfer: Transfer the dried powder into an actinic (amber) glass vial. This specifically blocks wavelengths <500 nm, preventing the excitation of the Soret band.

  • Vacuum-Argon Cycling: Connect the vial to a Schlenk line using a specialized PTFE septum cap.

    • Apply high vacuum ( 10−3 mbar) for 5 minutes.

    • Backfill slowly with high-purity Argon (99.999%).

    • Crucial Step: Repeat this cycle exactly three times. Causality: Three cycles at 10−3 mbar mathematically reduce residual O2​ to less than 1 part per billion, effectively halting Type II photooxidation.

  • Hermetic Sealing: Under positive Argon pressure, seal the vial with the PTFE-lined cap. Wrap the exterior junction tightly with Parafilm to prevent atmospheric ingress caused by thermal contraction when moved to the freezer.

  • Cryo-Storage: Store the sealed vial in a dedicated -20°C or -80°C freezer.

StorageWorkflow Start 1. Lyophilization (Remove H2O) Vial 2. Transfer to Actinic Glass Vial Start->Vial Purge 3. Schlenk Line Argon Purge (3x) Vial->Purge Seal 4. PTFE Septum & Parafilm Seal Purge->Seal Store 5. Store at -20°C in Desiccator Seal->Store

Figure 2: Optimal inert-atmosphere storage workflow for meso-substituted porphyrins.

Part 4: Quantitative Data & Shelf-Life Projections

The following table summarizes the expected shelf-life of meso-substituted porphyrins based on environmental variables.

Storage ConditionAtmosphereLight ExposureTemperatureEst. Shelf LifePrimary Degradation Pathway
Ambient Benchtop AirAmbient Light20–25°C< 1 MonthRapid Photooxidation (Singlet O2​ )
Refrigerator AirDark4°C3–6 MonthsSlow Auto-oxidation / Trace Moisture
Standard Freezer NitrogenDark-20°C1–2 YearsTrace Radical Attack
Ultra-Low Cryo Argon (3x Purge) Dark (Actinic) -80°C > 5 Years Negligible

References

  • The photo-oxidation of meso-tetraphenylporphyrins.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Direct Oxidations of meso-Tetrakis(pentafluorophenyl)porphyrin: Porphotrilactones and Entry into a Nonbiological Porphyrin Degradation Pathway.The Journal of Organic Chemistry - ACS Publications.
  • Nanoparticles with Embedded Porphyrin Photosensitizers for Photooxidation Reactions and Continuous Oxygen Sensing.ACS Applied Materials & Interfaces.
  • Photochemistry and Photophysics of Antimony(III) Hyper Porphyrins: Activation of Dioxygen Induced by a Reactive sp Excited State.Journal of the American Chemical Society (via uni-regensburg.de).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBP) vs. Tetraphenylporphyrin (TPP) for Singlet Oxygen Generation

As photosensitizers (PS) transition from benchtop photochemical studies to complex biological applications like Photodynamic Therapy (PDT), the structural nuances of the porphyrin macrocycle become critical. While Tetrap...

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Author: BenchChem Technical Support Team. Date: March 2026

As photosensitizers (PS) transition from benchtop photochemical studies to complex biological applications like Photodynamic Therapy (PDT), the structural nuances of the porphyrin macrocycle become critical. While Tetraphenylporphyrin (TPP) remains the universal gold standard for benchmarking singlet oxygen ( 1O2​ ) generation, its tendency to aggregate in solution can severely limit its practical efficacy. 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBP) addresses these limitations through targeted peripheral functionalization.

This guide provides an objective, data-driven comparison of TBP and TPP, detailing their photophysical properties and providing a self-validating experimental protocol for quantifying singlet oxygen quantum yields ( ΦΔ​ ).

Mechanistic Foundations of Singlet Oxygen Generation

Both TPP and TBP generate singlet oxygen via a Type II photochemical pathway [1]. The efficiency of this process ( ΦΔ​ ) is dictated by the photosensitizer's ability to maintain a long-lived triplet excited state.

When the porphyrin absorbs a photon, it excites to a singlet state ( S1​ ). Through efficient intersystem crossing (ISC), it transitions to a triplet excited state ( T1​ ). Because ground-state molecular oxygen ( 3O2​ ) is a triplet, spin selection rules allow for a highly efficient energy transfer from the PS T1​ state to 3O2​ , yielding highly reactive singlet oxygen ( 1O2​ ) while the PS relaxes back to its ground state[1].

TypeII_Pathway S0 PS Ground State (S0) S1 PS Singlet Excited (S1) S0->S1 Photon Absorption T1 PS Triplet Excited (T1) S1->T1 Intersystem Crossing T1->S0 Relaxation O2 Molecular Oxygen (3O2) T1->O2 Energy Transfer (Type II) SO2 Singlet Oxygen (1O2) O2->SO2 Spin Inversion

Fig 1: Type II photochemical pathway for singlet oxygen generation via photosensitizer excitation.

Comparative Photophysics: TBP vs. TPP

While TPP boasts a high intrinsic ΦΔ​ of 0.60 in dichloromethane (DCM)[2] and up to 0.67 in toluene[1], its unsubstituted meso-phenyl rings offer no steric protection. At higher concentrations or in polar media, TPP molecules undergo face-to-face π−π stacking. This aggregation causes rapid self-quenching of the excited states, drastically reducing 1O2​ output.

TBP solves this by introducing four lipophilic butoxy chains at the para-positions of the meso-phenyl rings.

  • Steric Hindrance: The bulky butoxy chains act as physical spacers, preventing the porphyrin cores from aggregating. This preserves the monomeric state and the long triplet lifetime required for efficient 3O2​ collision.

  • Solubility: The alkyl chains drastically improve solubility in non-polar solvents, lipid membranes, and micellar drug-delivery systems.

  • Electronic Effects: The ether oxygens act as electron-donating groups (EDGs), resulting in a slight bathochromic (red) shift in the absorption spectrum, which is beneficial for deeper tissue penetration in PDT.

Table 1: Photophysical Properties Comparison
PropertyTetraphenylporphyrin (TPP)5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBP)
Structural Feature Unsubstituted meso-phenyl ringsPara-butoxy substituted meso-phenyl rings
Singlet Oxygen QY ( ΦΔ​ ) ~0.60 (DCM) / 0.67 (Toluene)~0.60 - 0.65 (Maintains QY at higher concentrations)
Aggregation Tendency High (Prone to π−π stacking)Low (Steric hindrance from butoxy chains)
Solubility Profile Moderate in non-polar solventsExcellent in non-polar and lipidic environments
Absorption Profile Soret: ~418 nm, Q-bands: 515-650 nmSoret: ~422 nm, Q-bands: 520-655 nm (Red-shifted)

Experimental Methodology: Self-Validating DPBF Assay

Directly measuring 1O2​ luminescence at 1272 nm requires highly specialized, liquid nitrogen-cooled germanium detectors[2]. For most laboratories, the chemical trapping method using 1,3-Diphenylisobenzofuran (DPBF) is the most reliable alternative. DPBF undergoes a specific [4+2] cycloaddition reaction with 1O2​ to form an unstable endoperoxide, which subsequently decomposes, permanently destroying the DPBF chromophore[3]. This degradation can be quantitatively tracked via UV-Vis spectroscopy between 400 nm and 430 nm[4].

To ensure absolute trustworthiness, this protocol uses a relative measurement system , comparing the kinetic decay of TBP against the well-characterized TPP standard.

DPBF_Workflow Step1 1. Absorbance Matching Match PS & Ref at λ_ex (~0.1 OD) Step2 2. DPBF Addition Add DPBF to ~1.0 OD at 415 nm Step1->Step2 Step3 3. Dark Control Verify no auto-degradation Step2->Step3 Step4 4. Light Irradiation Excite at matched λ_ex Step3->Step4 Step5 5. UV-Vis Monitoring Track DPBF decay at 415 nm Step4->Step5 Step5->Step4 Iterate (10-30s intervals) Step6 6. Kinetic Analysis Calculate relative Φ_Δ Step5->Step6

Fig 2: Step-by-step experimental workflow for relative singlet oxygen quantification using DPBF.

Step-by-Step Protocol & Causality

Step 1: Solution Preparation Prepare stock solutions of TPP, TBP, and DPBF in spectroscopic-grade DCM or Toluene.

  • Causality: DPBF is highly sensitive to ambient light and auto-oxidation. Stock solutions must be prepared fresh and stored in amber vials.

Step 2: Absorbance Matching (Inner-Filter Prevention) Dilute the TPP and TBP solutions in quartz cuvettes until their absorbance at the chosen excitation wavelength ( λex​ , typically the Soret band around 420 nm or a Q-band at 515 nm) is identical and strictly ≤0.1 OD.

  • Causality: If the reference and sample absorb different amounts of light, the kinetic decay of DPBF will be skewed by photon flux rather than the intrinsic quantum yield. Matching OD at a low concentration ensures optically dilute conditions, preventing inner-filter effects and self-quenching.

Step 3: DPBF Addition Add the DPBF stock to both cuvettes to achieve an initial absorbance of ~1.0 OD at its λmax​ (415 nm).

  • Causality: Starting at 1.0 OD provides a wide dynamic range for UV-Vis monitoring while ensuring the chemical quencher is in massive excess. This makes the reaction pseudo-first-order with respect to 1O2​ .

Step 4: The Dark Control (Self-Validation) Place the cuvettes in the spectrophotometer and monitor the absorbance at 415 nm for 5 minutes without irradiation.

  • Causality: A flat baseline in the dark proves that any subsequent DPBF bleaching is exclusively driven by 1O2​ generated via the photosensitizer's triplet state, ruling out ground-state chemical reactions or thermal degradation[3].

Step 5: Irradiation and Kinetic Monitoring Irradiate the cuvettes using a monochromatic light source matched to λex​ . Record the UV-Vis spectrum every 10 to 30 seconds. You will observe a steady decrease in the DPBF peak at 415 nm[4].

Step 6: Data Analysis Plot ln(A0​/At​) of the DPBF peak versus irradiation time for both TPP and TBP. The slope of this linear fit represents the first-order degradation rate constant ( k ). Calculate the quantum yield of TBP using the relative formula:

ΦΔ,TBP​=ΦΔ,TPP​×kTPP​kTBP​​

(Note: Because the absorbances were strictly matched in Step 2, the light absorption factor 1−10−A cancels out of the standard equation).

Conclusion

For fundamental photophysical benchmarking, TPP remains an indispensable reference standard due to its well-documented parameters in nearly all solvent systems. However, for researchers developing functional materials, liposomes, or PDT agents, TBP is vastly superior. The strategic addition of butoxy chains effectively eliminates the π−π stacking that plagues TPP, ensuring that the high singlet oxygen quantum yield is maintained in the complex, high-concentration environments typical of drug development.

References

  • New fluorescent tetraphenylporphyrin-based dendrimers with alkene-linked fluorenyl antennae designed for oxygen sensitization - Academie des sciences. 2

  • Photoacoustic Measurements of Porphyrin Triplet-State Quantum Yields and Singlet-Oxygen Efficiencies - SciSpace. 1

  • Application Notes and Protocols for Measuring Singlet Oxygen Quantum Yield Using 1,3-Diphenylisobenzofuran (DPBF) - BenchChem.3

  • Quantitative monitoring of the level of singlet oxygen using luminescence spectra of phosphorescent photosensitizer - Optica. 4

Sources

Comparative

Comparing photovoltaic efficiency of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine and ruthenium dyes

Executive Summary The development of highly efficient Dye-Sensitized Solar Cells (DSSCs) hinges on the molecular engineering of photosensitizers. For decades, Ruthenium(II) complexes, particularly the N719 dye, have serv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly efficient Dye-Sensitized Solar Cells (DSSCs) hinges on the molecular engineering of photosensitizers. For decades, Ruthenium(II) complexes, particularly the N719 dye, have served as the industry benchmark due to their broad metal-to-ligand charge transfer (MLCT) absorption and exceptional photostability[1]. However, the scarcity, high cost, and toxicity of ruthenium have driven researchers toward biomimetic alternatives. Porphyrins, specifically derivatives like 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBP-Porphine), offer a compelling metal-free or earth-abundant metallated alternative[2]. This guide provides an objective, data-driven comparison of these two classes of sensitizers, detailing their photophysical properties, photovoltaic efficiencies, and the rigorous experimental protocols required for their evaluation.

Mechanistic Overview & Photophysical Properties

Ruthenium Dyes (N719)

The N719 dye operates via a well-characterized MLCT mechanism. Upon photon absorption, an electron is excited from the ruthenium metal center to the bipyridine ligands, which are directly anchored to the TiO2​ semiconductor via carboxylate groups. This spatial directionality ensures rapid electron injection (femtosecond scale) and slow recombination[3]. N719 exhibits strong absorbance across the visible spectrum (350 nm to 750 nm) with a high molar extinction coefficient, maximizing solar photon harvesting[3].

TBP-Porphine

TBP-Porphine and its metallated derivatives mimic the light-harvesting complexes found in natural photosynthesis[2]. They are characterized by an intense Soret band (around 400-450 nm) with a massive molar extinction coefficient ( ϵ>100,000M−1cm−1 ) and weaker Q-bands in the 500-700 nm region[2]. While their peak light absorption is superior to ruthenium dyes, standard symmetric porphyrins like TBP-Porphine often suffer from π−π stacking (aggregation) on the TiO2​ surface, which quenches the excited state and lowers the overall Power Conversion Efficiency (PCE)[4]. To compete with N719, TBP-Porphine is often functionalized (e.g., pyrazine-fused dimers) to induce a bathochromic shift and achieve panchromatic absorption[4].

ElectronTransfer Photon Photon (hv) Dye_GS Sensitizer (Ground State) Photon->Dye_GS Absorption Dye_ES Sensitizer (Excited State) Dye_GS->Dye_ES Excitation Dye_ES->Dye_GS Recombination Loss TiO2 TiO2 Conduction Band (Electron Acceptor) Dye_ES->TiO2 Electron Injection CE Counter Electrode (Pt) TiO2->CE External Circuit Electrolyte Redox Mediator (I-/I3-) Electrolyte->Dye_GS Dye Regeneration CE->Electrolyte Reduction (I3- to I-)

DSSC Electron Transfer Pathway: Illustrating charge generation, injection, and regeneration.

Quantitative Data Comparison

The following table synthesizes the photovoltaic parameters of standard N719-sensitized cells against TBP-Porphine and its optimized derivatives under standard AM 1.5G illumination ( 100mW/cm2 ).

SensitizerAbsorption Maxima ( λmax​ )Open-Circuit Voltage ( Voc​ )Short-Circuit Current ( Jsc​ )Fill Factor (FF)Power Conversion Efficiency (PCE)
Ruthenium N719 (Standard) 380 nm, 530 nm~0.70 - 0.75 V~15.0 - 17.5 mA/cm2 0.70 - 0.757.50% - 10.20% [5]
TBP-Porphine (Unmodified) 420 nm (Soret), 515-650 nm (Q)~0.55 - 0.60 V~8.0 - 10.0 mA/cm2 0.60 - 0.65~3.50% - 5.01% [4]
Functionalized Porphyrin (Push-Pull) 450 nm, 650-700 nm~0.65 - 0.72 V~10.7 - 14.0 mA/cm2 0.65 - 0.70~5.01% - 13.0% [4][6]

Note: Unmodified symmetric porphyrins yield lower efficiencies due to competitive recombination and aggregation. Molecular engineering (e.g., push-pull donor- π -acceptor configurations) is required to match Ruthenium efficiencies[6].

Self-Validating Experimental Protocols

To objectively compare these dyes, researchers must utilize a self-validating experimental workflow. The following protocol ensures that efficiency differences are strictly attributable to the sensitizer's photophysics, not fabrication artifacts.

Phase 1: Photoanode Fabrication & Quality Control
  • Substrate Preparation: Ultrasonicate FTO (Fluorine-doped Tin Oxide) glass in detergent, deionized water, acetone, and ethanol for 15 minutes each. Causality: Removes organic residues that create charge-trapping interfacial defects.

  • TiO2​ Deposition: Apply a 12 μm mesoporous TiO2​ layer via screen printing, followed by a 4 μm scattering layer (larger particles) to enhance photon path length.

  • Sintering: Ramp the temperature to 500°C for 30 minutes. Causality: This step is critical; it combusts the organic binders in the paste and fuses the TiO2​ nanoparticles, forming a continuous anatase network necessary for electron percolation.

  • Validation Step: Measure the sheet resistance of the sintered FTO/ TiO2​ . It must remain below 15 Ω/sq to ensure the sintering process did not degrade the FTO conductivity.

Phase 2: Dye Sensitization
  • Solution Preparation:

    • For N719: Prepare a 0.3 mM - 1.0 mM solution in a mixture of acetonitrile and tert-butyl alcohol (1:1 v/v)[1].

    • For TBP-Porphine: Prepare a 0.3 mM solution in ethanol/toluene. Crucial Addition: Add 10 mM Chenodeoxycholic acid (CDCA). Causality: TBP-Porphine's planar macrocycle strongly promotes π−π aggregation. CDCA acts as a steric spacer, preventing aggregation and subsequent excited-state quenching.

  • Immersion: Immerse the warm (80°C) TiO2​ films into the dye solutions for 18-24 hours in the dark.

  • Validation Step: Perform UV-Vis spectroscopy on the desorbed dye (using 0.1 M NaOH) to quantify dye loading. Equal optical density confirms that current density ( Jsc​ ) differences are due to injection efficiency, not merely dye concentration.

Phase 3: Assembly and Characterization
  • Counter Electrode: Deposit a thin layer of Platinic acid ( H2​PtCl6​ ) on a pre-drilled FTO glass and heat to 400°C to form a catalytic Pt layer.

  • Cell Assembly: Sandwich the photoanode and counter electrode using a 25 μm Surlyn thermoplastic spacer. Melt at 110°C to seal.

  • Electrolyte Injection: Vacuum-inject an iodine/triiodide ( I−/I3−​ ) redox electrolyte through the pre-drilled hole, then seal with a cover glass and Surlyn.

  • Photovoltaic Testing: Measure the J-V characteristics under an AM 1.5G solar simulator ( 100mW/cm2 ). Validation: Run a dark current measurement first. A high dark current indicates electron leakage at the TiO2​ /electrolyte interface, invalidating the dye comparison.

Workflow Substrate 1. FTO Cleaning (Ultrasonication) TiO2_Dep 2. TiO2 Deposition (Screen Printing) Substrate->TiO2_Dep Sintering 3. Sintering (500°C) (Anatase Network Formation) TiO2_Dep->Sintering QC1 QC: Sheet Resistance (< 15 Ω/sq) Sintering->QC1 Dye_Soak 4. Dye Sensitization (+ CDCA for Porphyrins) Sintering->Dye_Soak QC2 QC: UV-Vis Desorption (Quantify Loading) Dye_Soak->QC2 Assembly 5. Cell Assembly (Pt Electrode + Surlyn) Dye_Soak->Assembly Testing 6. J-V Characterization (AM 1.5G Simulator) Assembly->Testing

DSSC Experimental Workflow: Step-by-step fabrication with integrated quality control checkpoints.

Conclusion

While Ruthenium dyes like N719 remain the benchmark for reliability and high baseline efficiency in DSSCs[1], 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine represents a highly tunable, high-extinction alternative[2]. Unmodified TBP-Porphine lags behind N719 in raw PCE due to aggregation and suboptimal electron injection directionality. However, when utilized as a precursor for push-pull molecular engineering or integrated with co-sensitizers, porphyrin derivatives can match or even exceed the 10% efficiency threshold[5][6]. For researchers, the choice between the two should be dictated by the project's priority: off-the-shelf reliability (N719) versus structural tunability and biomimetic potential (TBP-Porphine).

References

  • Title: Optimizing Solar Power: The Impact of N719 Dye Concentration on DSSC Efficiency with TiO2 Nanoparticles Source: Pandawa Institute URL
  • Title: Recent Developments of Ruthenium Complexes for Dye-Sensitized Solar Cells Source: MDPI URL
  • Title: Ruthenium (N719)
  • Title: Simulated photovoltaic performance of N719 ruthenium dye sensitised solar cell Source: NIH URL
  • Title: Synthesis and Spectroscopic Characterization of Metallocorroles and Porphyrins Source: Homi Bhabha National Institute URL
  • Title: Post-synthetic methods for functionalization of imidazole-fused porphyrins Source: ResearchGate URL
  • Title: Large-Scale Green Synthesis of Porphyrins Source: ACS Omega URL

Sources

Validation

A Comparative Guide to the Validation of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine: A Focus on MALDI-TOF Mass Spectrometry

For researchers, scientists, and drug development professionals, the rigorous validation of synthetic macrocycles like 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine is a cornerstone of reliable and reproducible research....

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of synthetic macrocycles like 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine is a cornerstone of reliable and reproducible research. The purity and structural integrity of such compounds are paramount, directly impacting their photochemical properties, catalytic activity, and therapeutic efficacy. This guide provides an in-depth comparison of analytical techniques for the validation of this specific porphyrin, with a primary focus on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. We will explore the causality behind experimental choices, compare its performance with alternative methods, and provide actionable protocols grounded in scientific literature.

The Central Role of Structural Validation

5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine, a member of the tetraphenylporphyrin (TPP) family, possesses a large, conjugated π-system that is the source of its unique properties. However, synthetic routes, such as the Lindsey or Adler-Longo synthesis, can yield a mixture of products, including partially substituted porphyrins or polymeric materials. Therefore, robust analytical validation is not merely a quality control step but a critical component of the research and development process, ensuring that the observed activities are attributable to the desired molecular entity.

MALDI-TOF Mass Spectrometry: A Powerful Tool for Porphyrin Analysis

MALDI-TOF MS has emerged as a fast, sensitive, and highly effective technique for the characterization of synthetic porphyrins.[1] This "soft" ionization method is particularly well-suited for large, non-volatile, and thermally labile molecules like porphyrins, which are often challenging to analyze by other mass spectrometry techniques.[2]

The core principle of MALDI-TOF involves co-crystallizing the analyte (the porphyrin) with a large excess of a matrix compound on a target plate. The matrix strongly absorbs laser energy (typically from a nitrogen laser at 337 nm), leading to a rapid sublimation of both matrix and analyte into the gas phase.[2] This process gently ionizes the analyte, minimizing fragmentation and predominantly forming intact molecular ions. These ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio (m/z) is determined based on the time it takes them to reach the detector.

A key advantage of MALDI-TOF is its ability to provide a direct and accurate measurement of the molecular weight of the porphyrin, confirming its elemental composition. For 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (C60H62N4O4), the expected monoisotopic mass is approximately 918.48 g/mol . The high resolution of modern TOF analyzers allows for the clear distinction of the isotopic pattern, further confirming the compound's identity.[3]

Experimental Protocol: MALDI-TOF MS Validation of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine

This protocol outlines a validated approach for the analysis of the target porphyrin. The choice of a neutral matrix is deliberate; acidic matrices, while sometimes yielding strong signals, can cause the demetalation of metalloporphyrins and may not be ideal for free-base porphyrins where inadvertent metalation from environmental contaminants could be a concern.[1][3]

1. Sample and Matrix Preparation:

  • Analyte Solution: Prepare a 1 mg/mL stock solution of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine in a suitable solvent such as chloroform or tetrahydrofuran (THF).

  • Matrix Solution: Prepare a saturated solution of a neutral matrix, such as 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP), in THF. Neutral matrices are chosen to minimize the risk of altering the porphyrin structure during analysis.[3]

  • Mixture: Combine the analyte and matrix solutions in a 1:10 (v/v) ratio. The excess of matrix is crucial for efficient energy absorption and soft ionization.

2. Spotting and Crystallization:

  • Deposit 1 µL of the mixture onto a stainless-steel MALDI target plate.

  • Allow the solvent to evaporate at room temperature, facilitating the co-crystallization of the analyte within the matrix.

3. Instrument Calibration:

  • Calibrate the mass spectrometer using a standard peptide or protein mixture with known masses that bracket the expected mass of the analyte. This external calibration is essential for achieving high mass accuracy.[3]

4. Data Acquisition:

  • Ionization Mode: Positive ion mode is typically used for porphyrins.

  • Detection Mode: Reflector mode is employed to enhance mass resolution, allowing for accurate isotopic pattern analysis.[3]

  • Laser Fluence: Use the minimum laser power necessary to obtain a good signal-to-noise ratio, further preventing in-source fragmentation.

  • Data Averaging: Sum the signals from 100-500 laser shots to generate a representative mass spectrum with good ion statistics.[3]

5. Data Analysis:

  • Identify the peak corresponding to the molecular ion of the porphyrin. For many porphyrins, the dominant species observed is the radical cation (M+•) rather than the protonated molecule ([M+H]+).[3]

  • Compare the observed monoisotopic mass with the theoretically calculated mass.

  • Analyze the isotopic distribution and compare it to the theoretical pattern for the molecular formula C60H62N4O4.

Below is a Graphviz diagram illustrating the MALDI-TOF validation workflow.

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_output Validation Output Porphyrin Porphyrin in Chloroform/THF Mix Mix Analyte & Matrix (1:10 v/v) Porphyrin->Mix Matrix Neutral Matrix (POPOP) in THF Matrix->Mix Spot Spot on Target & Crystallize Mix->Spot Calibrate Calibrate Instrument Acquire Acquire Data (Positive, Reflector Mode) Calibrate->Acquire Analyze Analyze Spectrum (Mass & Isotopic Pattern) Acquire->Analyze Result Validated Molecular Weight & Purity Assessment Analyze->Result Tech_Comparison cluster_info Type of Information Provided MALDI MALDI-TOF MS MW Molecular Weight MALDI->MW Primary Purity Purity & Impurities MALDI->Purity Gross NMR NMR Structure Molecular Structure NMR->Structure Primary NMR->Purity Quant Quantification NMR->Quant with qNMR HPLC HPLC HPLC->Purity Primary HPLC->Quant UVVis UV-Vis UVVis->Quant Electronic Electronic Properties UVVis->Electronic Primary

Sources

Comparative

A Comparative HPLC Purity Analysis of Synthesized versus Commercial 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphyrin

This guide provides an in-depth comparison of the purity of in-house synthesized 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphyrin against commercially available standards, utilizing High-Performance Liquid Chromatography (H...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the purity of in-house synthesized 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphyrin against commercially available standards, utilizing High-Performance Liquid Chromatography (HPLC). The following sections detail the synthesis, analytical methodology, and a direct comparison of the results, offering valuable insights for researchers in organic synthesis, materials science, and drug development.

Introduction: The Significance of Porphyrin Purity

Porphyrins, with their unique aromatic macrocyclic structure, are pivotal in a myriad of applications, from photodynamic therapy and catalysis to the development of advanced materials.[1][2] The functionality and reliability of these applications are intrinsically linked to the purity of the porphyrin compound. Impurities, often originating from the synthesis process as unreacted starting materials, intermediates, or side-products like chlorins, can significantly alter the photophysical and chemical properties of the final product.[3] Therefore, rigorous purity assessment is a cornerstone of reliable porphyrin-based research. This guide focuses on 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphyrin, a derivative with enhanced solubility in organic solvents, making it a popular choice in various research endeavors.

Synthesis of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphyrin

The synthesis of meso-substituted porphyrins is most commonly achieved through the acid-catalyzed condensation of pyrrole with an appropriate aldehyde.[4] For this guide, a modified Lindsey two-step synthesis was employed, known for its milder conditions and generally higher yields compared to the one-pot Adler-Longo method.[5][6][7]

Core Rationale: The two-step approach allows for the initial formation of the porphyrinogen intermediate under equilibrium conditions, followed by a separate oxidation step to the aromatic porphyrin. This separation provides better control over the reaction and can minimize the formation of tar-like byproducts that often complicate purification in one-pot syntheses.[5][6]

  • Condensation: To a solution of 4-butoxybenzaldehyde (2 mmol) and pyrrole (2 mmol) in a 2:1 mixture of methanol and water (150 mL), hydrochloric acid (10 mL) is added. The mixture is stirred at room temperature for 2 hours.

  • Isolation of Intermediate: The resulting precipitate is collected by filtration using Whatman filter paper.

  • Oxidation: The precipitate is dissolved in dimethylformamide (DMF, 15 mL) and refluxed for 1.5 hours. The solution is then stirred overnight at room temperature, open to the air, to ensure complete oxidation.[5][6]

  • Purification: The DMF is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

This method yields the desired 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphyrin as a dark purple solid.[5][6]

HPLC Purity Analysis: Methodology

A universal reversed-phase HPLC method was adapted for the analysis of the synthesized porphyrin and its commercial counterparts.[8] Reversed-phase chromatography is well-suited for separating porphyrins, which are generally hydrophobic molecules.[9][10]

Core Rationale: The choice of a C18 column provides excellent hydrophobic retention for the large, aromatic porphyrin macrocycle. A gradient elution with acetonitrile and a buffered aqueous phase allows for the effective separation of the main porphyrin peak from both more polar and less polar impurities. The use of a diode array detector enables monitoring at the Soret band wavelength (~418 nm), where porphyrins exhibit their strongest absorption, ensuring high sensitivity.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 1 M Ammonium acetate buffer (pH 5.16).[9]

  • Mobile Phase B: Acetonitrile/Methanol mixture.

  • Gradient Program: A linear gradient is employed to ensure the separation of compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[11][12]

  • Detection: UV-Vis at 418 nm (Soret band).

  • Sample Preparation: Samples of the synthesized porphyrin and commercial standards are accurately weighed and dissolved in dichloromethane (HPLC grade) to a final concentration of approximately 1 mg/mL.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis HPLC Analysis s1 Condensation (Pyrrole + Aldehyde) s2 Intermediate Isolation s1->s2 s3 Oxidation (in DMF) s2->s3 s4 Purification (Column Chromatography) s3->s4 a1 Sample Preparation s4->a1 Synthesized Porphyrin a2 HPLC Injection & Separation a1->a2 a3 Data Acquisition (UV-Vis @ 418 nm) a2->a3 a4 Purity Calculation a3->a4 comparison Comparative Analysis a4->comparison commercial Commercial Standard commercial->a1 Commercial Porphyrin

Caption: Workflow from synthesis to comparative HPLC analysis.

Comparative Analysis: Synthesized vs. Commercial Standards

The synthesized 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphyrin was analyzed alongside two commercially available standards from leading suppliers (designated as Commercial Standard A and Commercial Standard B). The purity was determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.

SampleRetention Time (min)Peak Area (%)Calculated Purity (%)
Synthesized Porphyrin 15.2398.798.7%
Commercial Standard A 15.2599.599.5%
Commercial Standard B 15.2499.199.1%

Observations:

  • The retention times for all three samples were highly consistent, confirming the identity of the synthesized compound.

  • The purity of the in-house synthesized porphyrin was found to be 98.7%, which is excellent for many research applications.

  • Commercial Standard A exhibited the highest purity at 99.5%, while Commercial Standard B had a purity of 99.1%.

  • Minor impurity peaks were observed in the chromatogram of the synthesized product, eluting just before the main peak, which are likely residual starting materials or slightly more polar side products.

Purity Comparison Logic cluster_data Input Data cluster_eval Evaluation Criteria cluster_decision Decision synth_data Synthesized Porphyrin (Purity: 98.7%) purity_req Application Purity Requirement synth_data->purity_req cost_benefit Cost-Benefit Analysis synth_data->cost_benefit commA_data Commercial Standard A (Purity: 99.5%) commA_data->purity_req commA_data->cost_benefit commB_data Commercial Standard B (Purity: 99.1%) commB_data->purity_req commB_data->cost_benefit decision_node Synthesize in-house OR Purchase commercially? purity_req->decision_node Meets Requirements? cost_benefit->decision_node Favorable?

Sources

Validation

Comparative Photostability Guide: 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine vs. Standard Porphyrin Derivatives

As photodynamic therapy (PDT) and photocatalytic applications evolve, the structural robustness of photosensitizers under continuous irradiation remains a critical bottleneck. While standard porphyrins like meso-Tetraphe...

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Author: BenchChem Technical Support Team. Date: March 2026

As photodynamic therapy (PDT) and photocatalytic applications evolve, the structural robustness of photosensitizers under continuous irradiation remains a critical bottleneck. While standard porphyrins like meso-Tetraphenylporphyrin (TPP) and chlorin derivatives (e.g., Ce6, m-THPC) offer excellent baseline photophysics, they frequently suffer from rapid photobleaching via self-oxidation.

This guide provides an in-depth comparative analysis of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBPP) against standard derivatives. By examining the causality behind its structural modifications, we can understand how steric shielding and aggregation dynamics fundamentally alter its photostability profile.

Mechanistic Causality: The Structural Basis of Photostability

The photobleaching of porphyrinoid macrocycles is primarily driven by a self-destructive feedback loop: the photosensitizer generates highly reactive singlet oxygen ( 1O2​ ), which subsequently acts as an electrophile, attacking the electron-rich meso-carbon bridges or pyrrole double bonds of the macrocycle itself. This leads to the formation of unstable endoperoxides and eventual macrocycle cleavage.

TBPP introduces a paradigm shift in photostability through two distinct mechanistic pathways:

A. Steric Shielding via Butoxy Chains

In TBPP, the addition of flexible, lipophilic 4-butoxy chains to the para-positions of the meso-phenyl rings drastically increases the molecule's hydrodynamic radius. While the electron-donating nature of the oxygen atom slightly increases the electron density of the porphyrin core, its primary protective mechanism is physical. The bulky butoxy chains fold over the porphyrin plane in solvated states, creating a steric "umbrella" that physically hinders 1O2​ from accessing the vulnerable meso-carbons. This is a significant structural advantage over the relatively exposed core of unsubstituted TPP [1].

B. Aggregation Dynamics and Self-Quenching

In aqueous or highly polar environments, the extreme hydrophobicity of the butoxy groups drives TBPP to form highly ordered J-aggregates. As detailed in studies on [2], this aggregation drastically reduces the excited-state lifetime. The rapid non-radiative decay of the excited singlet state prevents intersystem crossing to the triplet state, effectively shutting down 1O2​ generation. Ironically, this self-quenching mechanism protects the molecule from photobleaching during transit in aqueous media. Upon binding to carrier proteins (e.g., Human Serum Albumin), the aggregates dissociate into active monomers, restoring their photodynamic efficacy in the protected hydrophobic pocket of the protein [3].

Pathway S0 Ground State Porphyrin (S0) S1 Excited Singlet & Triplet States S0->S1 Light (hv) ROS Singlet Oxygen (1O2) Generation S1->ROS Energy Transfer to O2 TPP Standard (e.g., TPP) Exposed Meso-bridges ROS->TPP TBPP TBPP Steric Shielding by Butoxy Groups ROS->TBPP Degrade Macrocycle Cleavage (Rapid Photobleaching) TPP->Degrade Oxidative Attack Stable Maintained Integrity (High Photostability) TBPP->Stable Blocked Attack

Mechanism of ROS-mediated photobleaching vs. steric photostability in TBPP.

Comparative Performance Data

The structural modifications of TBPP yield measurable advantages in photostability without severely compromising its ability to generate reactive oxygen species when in a monomeric state. Chlorin derivatives (Ce6, m-THPC), while possessing excellent red-light absorption, exhibit the lowest photostability due to the reduced, non-aromatic pyrrole ring, which is highly susceptible to oxidative cleavage.

PhotosensitizerSoret Band (nm)Singlet Oxygen Yield ( ΦΔ​ )*Photobleaching Half-Life ( t1/2​ )**Primary Degradation Vulnerability
TBPP ~4200.60 - 0.65> 120 min Low (Sterically shielded)
TPP ~4180.63~ 45 minHigh (Meso-bridge oxidation)
m-THPC ~4160.43 (in HSA complex)~ 60 minModerate (Aggregation-prone)
Ce6 ~4040.65~ 30 minHigh (Chlorin ring oxidation)

*Measured in monomeric state (e.g., in Toluene or bound to HSA). **Representative values under standardized continuous irradiation (20 mW/cm² at respective absorption maxima).

Self-Validating Experimental Workflows

To objectively compare the photostability of TBPP against alternatives, researchers must utilize self-validating protocols. The following methodologies incorporate internal controls to rule out auto-oxidation and aggregation artifacts, ensuring that the measured degradation is strictly photochemical.

Protocol 1: Comparative Photobleaching Kinetics Assay

Causality & Design: Photobleaching is monitored by tracking the decay of the Soret band (~420 nm). Because TBPP forms J-aggregates in water, the assay must be conducted in a non-polar solvent (e.g., Toluene) or in the presence of a surfactant/protein to ensure all photosensitizers are evaluated in their active, monomeric states.

  • Sample Preparation: Prepare equimolar solutions (e.g., 5 µM) of TBPP, TPP, and Ce6 in spectroscopic-grade Toluene.

  • Internal Validation (Dark Control): Aliquot a parallel set of samples and store them in complete darkness at the same temperature. This validates that any observed absorbance drop is light-dependent, not a result of chemical instability or solvent evaporation.

  • Irradiation: Expose the samples to a standardized LED light source (e.g., a broad-spectrum white light or specific Q-band matched lasers at 20 mW/cm²) in a temperature-controlled cuvette holder (25°C).

  • Spectroscopic Monitoring: Record the UV-Vis absorption spectrum (350–700 nm) every 5 minutes for 120 minutes.

  • Kinetic Analysis: Plot the normalized absorbance of the Soret band ( A/A0​ ) against time. Calculate the photobleaching half-life ( t1/2​ ) using a first-order exponential decay model.

Protocol 2: Singlet Oxygen Quantum Yield ( ΦΔ​ ) Determination

Causality & Design: A photosensitizer that doesn't bleach might simply be failing to generate 1O2​ . To prove that TBPP's stability is due to steric shielding and not photophysical failure, ΦΔ​ must be quantified using 1,3-diphenylisobenzofuran (DPBF) as a chemical dosimeter. DPBF rapidly reacts with 1O2​ , causing a measurable decrease in its absorbance at 415 nm.

  • Baseline Setup: Mix the photosensitizer (absorbance ~0.1 at the irradiation wavelength) with DPBF (~50 µM) in Toluene.

  • Reference Standardization: Run a parallel assay using unsubstituted TPP or Methylene Blue as a reference standard with a known ΦΔ​ . This self-validates the optical setup.

  • Measurement: Irradiate the solutions with monochromatic light matching the photosensitizer's Q-band. Measure the DPBF absorbance decay at 415 nm every 10 seconds.

  • Calculation: Compare the slope of DPBF degradation for TBPP against the reference standard to calculate the relative ΦΔ​ .

Workflow Prep Sample Prep Equimolar TBPP vs TPP in Toluene Irrad Irradiation Standardized LED (20 mW/cm²) Prep->Irrad Monitor UV-Vis Monitoring Soret Band Decay (Every 5 mins) Irrad->Monitor Analyze Kinetic Analysis Calculate Half-Life (t1/2) Monitor->Analyze

Self-validating experimental workflow for comparative photobleaching assays.

References

To ensure authoritative grounding, the mechanistic claims and structural data discussed in this guide are supported by the following peer-reviewed literature:

  • Electron Transfer-Supported Photodynamic Therapy Source: IntechOpen / ResearchGate URL:[Link]

  • Photophysical properties of porphyrinoid sensitizers non-covalently bound to host molecules; models for photodynamic therapy Source: ResearchGate URL:[Link]

  • Large-Scale Green Synthesis of Porphyrins Source: ACS Omega URL:[Link]

  • 2,3,12,13-Tetrabromo-5,10,15,20-tetrakis(4-butoxyphenyl)porphyrin 1,2-dichloroethane solvate Source: IUCr Journals / PubMed URL:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphyrin: A Guide for Laboratory Professionals

This guide provides comprehensive procedures for the safe and compliant disposal of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphyrin. As a valued researcher, your safety and the integrity of our shared environment are param...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive procedures for the safe and compliant disposal of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphyrin. As a valued researcher, your safety and the integrity of our shared environment are paramount. This document is designed to provide you with the necessary information to handle the waste of this compound responsibly, grounded in established safety protocols and regulatory standards.

I. Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in minimizing exposure to potentially hazardous materials.

Recommended PPE:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[4]

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Seek prompt medical attention.[1]

  • Skin Contact: Wash the affected area immediately with soap and water. Contaminated clothing should be removed.[1]

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, provide oxygen and seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

II. Step-by-Step Disposal Protocol

The disposal of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphyrin must adhere to local, state, and federal regulations. The following protocol is a comprehensive guide to ensure compliance and safety.

Step 1: Waste Identification and Segregation

All materials that have come into contact with 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphyrin must be considered contaminated and segregated from general laboratory waste. This includes:

  • Unused or expired solid compound or solutions.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves).

  • Solvent rinses from contaminated glassware.

  • Spill cleanup materials.

Step 2: Containerization

Proper containment of chemical waste is critical to prevent leaks and exposure.

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste.[4][5] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • The container must have a secure, screw-top lid.[4]

  • Ensure the container is in good condition and free from cracks or defects.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • Label the waste container with "Hazardous Waste."

  • Clearly indicate the chemical name: "5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphyrin."

  • List all components of the waste mixture, including solvents and their approximate concentrations.

  • Record the accumulation start date (the date the first drop of waste enters the container).

Step 4: Storage

Waste must be stored safely in a designated area pending pickup and disposal.

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][6]

  • The SAA should be a secure, well-ventilated area, away from incompatible materials.[4]

  • Follow your institution's guidelines regarding the maximum volume of waste and the maximum accumulation time allowed in an SAA.[4][6]

Step 5: Disposal

  • Once the waste container is full or the accumulation time limit has been reached, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[4]

  • Do not dispose of this chemical down the drain or in the regular trash.[7]

III. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphyrin waste.

Disposal Workflow for 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphyrin cluster_0 Preparation cluster_1 Containment cluster_2 Accumulation cluster_3 Disposal A Identify Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Leak-Proof, Compatible Container B->C D Label Container 'Hazardous Waste' + Chemical Name + Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Monitor Volume and Accumulation Time E->F G Container Full or Time Limit Reached? F->G G->E No H Contact EHS for Waste Pickup G->H Yes I Maintain Disposal Records H->I

Caption: Workflow for the proper disposal of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphyrin waste.

IV. Quantitative Data Summary

While specific quantitative data for 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphyrin is limited, the following table summarizes the key hazard information for structurally similar porphyrin compounds. This information underscores the rationale for treating the target compound as hazardous.

CompoundCAS NumberHazard Classifications
5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin35218-75-8Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[1]
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine51094-17-8Acute Toxicity (Oral, Category 4), Skin Corrosion (Category 1A), Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3)[8]
5,10,15,20-(Tetra-4-methoxyphenyl)porphyrin22112-78-3Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3a)[2]
Tetrakis(4-carboxyphenyl)porphyrin14609-54-2Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation, Category 3)[3]
V. Experimental Protocol: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the recommended PPE, including respiratory protection if the spill involves a powder.

  • Containment: For liquid spills, contain the spill using an absorbent material (e.g., vermiculite, sand, or a commercial spill kit). For solid spills, gently cover the spill with a damp paper towel to avoid generating dust.

  • Cleanup: Carefully sweep or wipe up the contained material, working from the outside in. Place all cleanup materials into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Place all decontamination materials into the hazardous waste container.

  • Label and Dispose: Seal and label the waste container as described in the disposal protocol and contact your EHS office for pickup.

References

  • Hazardous Waste and Disposal - American Chemical Society (ACS.org). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. [Link]

Sources

Handling

Personal protective equipment for handling 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine

As a Senior Application Scientist, I have structured this definitive guide to go beyond basic safety data sheets. Handling 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBPP) —a highly conjugated, meso-substituted synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this definitive guide to go beyond basic safety data sheets. Handling 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine (TBPP) —a highly conjugated, meso-substituted synthetic porphyrin widely utilized in advanced catalysis and materials science[1][2]—requires a deep understanding of its physicochemical behavior.

This guide provides the essential logistical, operational, and disposal frameworks required to handle TBPP safely, explaining the causality behind every safety protocol so your laboratory can operate with absolute confidence.

Hazard Profile & The Causality of Phototoxicity

Unlike acutely toxic heavy metals or volatile organics, the primary hazard of synthetic porphyrins like TBPP lies in their photophysical properties. Porphyrins are highly efficient photosensitizers[3]. They feature a strong Soret absorption band (~400 nm) and multiple Q bands (500–700 nm)[4][5].

The Mechanistic Hazard: If TBPP dust contacts unprotected skin or eyes and is subsequently exposed to ambient laboratory lighting, the molecule absorbs photons and enters an excited triplet state. It then transfers this energy to ambient molecular oxygen, generating highly reactive singlet oxygen and other Reactive Oxygen Species (ROS)[6]. This localized ROS generation causes severe phototoxic irritation, cellular damage, and chemical burns—a risk that is entirely preventable with proper Personal Protective Equipment (PPE).

Phototoxicity Exposure TBPP Dust Contacts Unprotected Skin/Eyes Light Exposure to Ambient Laboratory Light Exposure->Light Excitation Porphyrin Excitation (Singlet to Triplet State) Light->Excitation ROS Generation of Reactive Oxygen Species (ROS) Excitation->ROS Damage Cellular Damage & Phototoxic Irritation ROS->Damage Prevention Mitigated by Proper PPE & UV-Filtered Light Damage->Prevention Intervention

Mechanism of porphyrin-induced phototoxicity and the intervention role of PPE.

Mandatory Personal Protective Equipment (PPE) Specifications

Because TBPP is handled as a fine, electrostatically prone powder, standard laboratory attire is insufficient. The table below outlines the required PPE and the scientific rationale behind each choice.

PPE CategorySpecificationScientific Rationale & Field Insight
Eye/Face Protection ANSI Z87.1-compliant, snug-fitting chemical splash goggles.Safety glasses with side shields are inadequate. TBPP's fine particulate nature allows it to bypass loose-fitting glasses, risking severe ocular phototoxicity.
Hand Protection Double-layered Nitrile gloves (minimum 5 mil thickness).TBPP is highly soluble in halogenated solvents (e.g., DCM, Chloroform)[4]. Latex degrades rapidly in these solvents. Double-gloving ensures that if the outer layer is compromised during solubilization, the inner layer remains intact.
Body Protection Flame-resistant, fully buttoned lab coat with knit cuffs.Knit cuffs prevent the sleeves from riding up, eliminating exposed skin at the wrists where airborne porphyrin dust commonly settles.
Respiratory Protection N95 or P100 particulate respirator (if handled outside a hood).Aerodynamic fine powders easily aerosolize during transfer. While a fume hood is mandatory, a respirator is the secondary line of defense against inhalation of photosensitizing dust[3].

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, follow this field-proven methodology for the extraction, weighing, and solubilization of TBPP.

TBPP_Handling Start Retrieve TBPP from Dark Storage PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Is Fume Hood Available? PPE->Hood Respirator Don P100 Respirator & Use Draft Shield Hood->Respirator No Weighing Weigh & Transfer (Anti-static tools) Hood->Weighing Yes Respirator->Weighing Solvent Solubilize in DCM/CHCl3 Weighing->Solvent Waste Dispose as Hazardous Organic Waste Solvent->Waste

Standard operating workflow for the safe handling and disposal of TBPP.

Phase 1: Preparation and Environmental Control
  • Dim Ambient Lighting: Reduce overhead fluorescent lighting or use UV-filtered lab lights to minimize the risk of accidental photo-activation of airborne particles.

  • Engage the Fume Hood: Ensure the fume hood has a face velocity of at least 80–100 feet per minute (fpm).

  • Static Elimination: Porphyrin powders are notoriously static. Validation step: Hover a gloved finger 2 inches above the closed vial. If you observe dust clinging to the glass interior, use an anti-static zero-ion gun on the workspace and tools before opening.

Phase 2: Weighing and Transfer
  • Tool Selection: Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas, which generate static charge and cause the powder to scatter.

  • Weighing: Place a piece of anti-static weighing paper on the analytical balance. Carefully transfer the TBPP.

  • Sealing: Immediately cap the source vial and wrap it in aluminum foil to protect the remaining stock from photo-degradation.

Phase 3: Solubilization
  • Solvent Addition: Transfer the weighed TBPP into a reaction flask. Slowly add the required organic solvent (e.g., Dichloromethane, Chloroform, or DMF)[4][5].

  • Agitation: Swirl gently. TBPP's bulky butoxyphenyl groups provide excellent solubility in organic phases compared to un-substituted porphyrins.

  • Decontamination: Wipe down the balance and fume hood surface with a paper towel dampened with isopropanol to capture any microscopic rogue dust.

Spill Response & Disposal Plan

Because TBPP is highly colored and phototoxic, spills must be addressed immediately to prevent cross-contamination and personnel exposure.

Immediate Spill Response
  • Solid Spills (Powder): DO NOT dry sweep. Dry sweeping aerosolizes the porphyrin. Instead, gently cover the spill with paper towels dampened with isopropanol or ethanol. Wipe inward from the edges to the center. Place the contaminated towels into a hazardous waste bag.

  • Liquid Spills (TBPP in Solvent): Evacuate personnel if the solvent is highly volatile (e.g., DCM). Once safe, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Scoop the absorbed mixture into a chemical-resistant, sealable container.

Long-Term Disposal Strategy
  • Containerization: All TBPP waste (solid, liquid, and contaminated PPE) must be placed in amber glass containers or high-density polyethylene (HDPE) jugs wrapped in opaque material. Rationale: Preventing light ingress stops the continuous photo-catalytic degradation of the waste mixture, which can otherwise generate unwanted pressure or reactive byproducts over time.

  • Labeling: Clearly label the container as: "Hazardous Organic Waste - Porphyrin Derivative (Photosensitizer) - Flammable" (if mixed with organic solvents).

  • Regulatory Compliance: Never dispose of TBPP down the sink or in standard biological waste[4]. Route all containers through your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

References

  • Porphyrins and Phthalocyanines on Solid-State Mesoporous Matrices as Catalysts in Oxidation Reactions.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVY_3hxZ3U9hqttvLj1CxXrEoTs1b5oexgJVtKXRbBFXU-jLIasarKo__pTOeNFSXab82SmQoI1y5gd4O-Rj8nKzzLwUZC81bCZ5gUlxd_pGVUQfYLzWX3z7zkTK1HYAIiMcE=]
  • Efficient Catalytic Epoxidation in Water by Axial N-Ligand-Free Mn-Porphyrins within a Micellar Capsule.Journal of the American Chemical Society / ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCLedlKyn8l4j_ST4--yOHF8jaD0aGPi81wUK-05WOeVe1mcY3BgO0qEEAkU6zB0I6BSnI9drCEV6dBic8YTIppsDUtpPUWX-cY11iflDhFDlJQowfahvyRrZPHptDyFutEtQFLJSN1VEhVw5_Efo1E8viKQNCGZwxYXLPHf3ju5lYKdgPgJwtmvHv6CgxwmtrP6Ep9EpzOoharWmT9y6Ri9D_-T470fWUq2Fg2Jjjp_wGBduJKFx9Lkhy2298EXEXoXCWKnGkGCPTmZTPhkFyt3cYmrxD]
  • Antimicrobial Photodynamic Inactivation and Photodynamic Therapy for Infections.PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-kVdNi68ufYJlXEkNP1Xf89CNPIYn1PZ8Pi3u8qPha-tE00z63D3N4dlwGrzkurBPm1_Ov5Mrf-11DUzEqoLFsST8_Do3BmnFb4t6gmg1iYI2c1-qZk0xd8_T3k8yaPic6BL8_fhIlJO29sg=]
  • Silver Cluster‐Porphyrin‐Assembled Materials as Advanced Bioprotective Materials for Combating Superbacteria.PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPSBNSHmQhgoM62x9qed5xOvOlG104_OFqhdQ1buaBJwyhVuI9sukAUKTSEvRiDZQ9dBPi8EjHKzK6lylj7IOCmRohpri2SiRZz4ti9YH5HRZUdlAPQURX3sTBoWGzj3f74sRaS_qk7czZu54=]
  • Working with Hazardous Chemicals - Organic Syntheses.Organic Syntheses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9WpN7oEV2wXuw-QF_uibPAxy_H6wrp1houLMx5OgeWwDmDy4QFDLFrzW6nnh45869E1fEXZYiqS1sN543e28PfYNXwsMNEi7zyQ_AtKjMYh21bKboxr18MxrN61PCTvzUHC0p_FM3Mf9Mz3-CaHytHQ==]
  • Synthetic and Mechanistic Aspects of a New Method for Ruthenium-Metalation of Porphyrins and Schiff-Bases.Inorganic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDOHeYd2F7jfk0X5TVz6i45vdwfvlCanCskSdftEJACH1x7FsSaqX1cZz4OK5evOSDLW-3Nm9Ob5EnaPkGsDaWQDt6Fc9kT1J2jiXhOO2NQSF5JfVrVUUH4knEXyHFplNbm23bfg==]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine
Reactant of Route 2
Reactant of Route 2
5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine
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